1-(1-methyl-1H-pyrazol-5-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-4-7-8(6)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMMULCZUAIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426892 | |
| Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137890-05-2 | |
| Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1-methyl-1H-pyrazol-5-yl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 1-(1-methyl-1H-pyrazol-5-yl)ethanone, including its synthesis, spectral characteristics, reactivity, and potential applications in the field of medicinal chemistry. As a key building block in the synthesis of more complex molecules, a thorough understanding of this compound is essential for its effective utilization in research and drug discovery.
Physicochemical Properties
This compound is a substituted pyrazole derivative with a molecular formula of C₆H₈N₂O.[1] Its core structure consists of a 1-methylpyrazole ring acetylated at the 5-position. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 137890-05-2 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Not specified (likely a solid) | Inferred |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis of this compound
A logical approach for the synthesis of the target molecule would involve the reaction of a suitable β-diketone equivalent with methylhydrazine.
Proposed Synthetic Protocol:
This protocol is adapted from general procedures for pyrazole synthesis.[2][3]
Step 1: Preparation of the Hydrazone Intermediate
-
Dissolve the starting β-dicarbonyl compound (e.g., a protected form of acetylacetaldehyde) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Add an equimolar amount of methylhydrazine dropwise to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture for 2-4 hours to ensure the complete formation of the hydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Cyclization to the Pyrazole Ring
-
To the solution containing the hydrazone, add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).
-
Heat the reaction mixture to reflux for 4-6 hours. The cyclization process involves the intramolecular attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, followed by dehydration to form the aromatic pyrazole ring.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and methanol are commonly used as they are polar protic solvents that can facilitate both the formation of the hydrazone and the subsequent cyclization.
-
Catalyst: An acid catalyst is employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus promoting the intramolecular nucleophilic attack by the nitrogen atom during the cyclization step.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.
Caption: Proposed workflow for the synthesis of this compound.
Spectral Analysis
Detailed and verified spectral data for this compound are not widely published. However, based on the known spectra of related pyrazole derivatives and general principles of spectroscopy, the expected spectral characteristics can be predicted.
Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[4][5] The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 124, corresponding to the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
Methyl protons (N-CH₃): A singlet at approximately 3.8-4.2 ppm.
-
Acetyl protons (-COCH₃): A singlet at approximately 2.4-2.7 ppm.
-
Pyrazole ring protons: Two doublets in the aromatic region (approximately 6.0-8.0 ppm), corresponding to the two protons on the pyrazole ring. The coupling constant between these two protons would be in the range of 2-3 Hz.
¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework.
-
Carbonyl carbon (-C=O): A signal in the downfield region, typically around 190-200 ppm.
-
Pyrazole ring carbons: Signals in the aromatic region, typically between 100-150 ppm.
-
Methyl carbon (N-CH₃): A signal in the aliphatic region, around 35-40 ppm.
-
Acetyl methyl carbon (-COCH₃): A signal in the aliphatic region, around 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
C=O stretch (ketone): A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C=N and C=C stretches (pyrazole ring): Absorptions in the region of 1400-1600 cm⁻¹.
-
C-H stretches (methyl and aromatic): Absorptions in the region of 2850-3100 cm⁻¹.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of the pyrazole ring and the acetyl group.
Reactivity of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The N-methyl group is an activating group, while the acetyl group is a deactivating group. Electrophilic attack is most likely to occur at the C4 position of the pyrazole ring.[1]
Reactivity of the Acetyl Group
The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack. This allows for a variety of chemical transformations, such as:
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: The methyl group of the acetyl moiety can be oxidized under certain conditions.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type condensation reactions.
Caption: Potential reaction pathways for this compound.
Applications in Drug Development
Pyrazole and its derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. While specific pharmacological studies on this compound are not extensively reported, its structural features suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents.
The presence of the reactive acetyl group allows for the facile introduction of various pharmacophores, enabling the generation of libraries of compounds for high-throughput screening. The pyrazole core itself can interact with various biological targets, and modifications at the acetyl group can be used to modulate the potency, selectivity, and pharmacokinetic properties of the resulting molecules.
For instance, derivatives of this compound could be explored as:
-
Enzyme inhibitors: The pyrazole scaffold is present in several known enzyme inhibitors.
-
Receptor agonists or antagonists: Modification of the side chain can lead to compounds that interact with specific receptors.
-
Antimicrobial agents: The pyrazole nucleus is a common feature in many antimicrobial compounds.[6]
The development of novel pyrazole-based drugs often involves the synthesis of a diverse range of derivatives, and this compound represents a key starting material for such endeavors.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule are somewhat limited in the public domain, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of pyrazoles and ketones. This guide provides a foundational understanding of this compound, which should serve as a valuable resource for researchers working in drug discovery and development. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Introduction
1-(1-methyl-1H-pyrazol-5-yl)ethanone is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and drug development. Its substituted pyrazole core is a prevalent motif in a wide array of pharmacologically active compounds. The presence of both a reactive acetyl group and a stable N-methylated pyrazole ring allows for diverse functionalization, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthetic pathways to this compound, delving into the underlying chemical principles, offering detailed experimental protocols, and presenting a comparative analysis of different synthetic strategies.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections, leading to two main synthetic strategies. The first involves the formation of the pyrazole ring from acyclic precursors, while the second focuses on the modification of a pre-existing pyrazole scaffold.
Caption: Retrosynthetic analysis of this compound.
Strategy 1: Pyrazole Ring Synthesis via Cyclocondensation
This classical and widely employed approach relies on the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In this case, methylhydrazine is the clear choice to introduce the N-methyl group. The key challenge in this strategy is the regioselectivity of the cyclization. The reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can potentially yield two regioisomers.
Strategy 2: Functionalization of a Pre-formed Pyrazole Ring
This strategy begins with a simpler, readily available pyrazole, such as 1-methyl-1H-pyrazole, and introduces the acetyl group in a subsequent step. This approach can offer better control over the substitution pattern, provided that the functionalization reaction is regioselective. Friedel-Crafts acylation or related reactions are the most probable methods for introducing the acetyl group.
Synthetic Pathway I: Cyclocondensation of a 1,3-Diketone with Methylhydrazine
This pathway is a robust and scalable method for the synthesis of this compound. It proceeds through the formation of a 1,3-diketone, which is then cyclized with methylhydrazine.
Caption: Workflow for the synthesis via cyclocondensation.
Experimental Protocol: One-Pot Synthesis from Acetone and Acetyl Chloride
This one-pot procedure is an efficient method for the in-situ generation of the 1,3-diketone followed by cyclization.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetone | 58.08 | 14.6 mL | 0.2 mol |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 210 mL (1.0 M in THF) | 0.21 mol |
| Acetyl chloride | 78.50 | 7.1 mL | 0.1 mol |
| Toluene, dry | - | 500 mL | - |
| Acetic acid | 60.05 | 20 mL | - |
| Ethanol | 46.07 | 100 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Methylhydrazine | 46.07 | 5.3 mL | 0.1 mol |
| 1.0 M Sodium hydroxide (NaOH) | 40.00 | As needed | - |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na2SO4) | 142.04 | As needed | - |
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetone (14.6 mL, 0.2 mol) and dry toluene (500 mL).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add LiHMDS (210 mL of a 1.0 M solution in THF, 0.21 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting enolate solution for an additional 30 minutes at 0 °C.
-
Add acetyl chloride (7.1 mL, 0.1 mol) in one portion via syringe.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add acetic acid (20 mL) to quench the reaction, followed by ethanol (100 mL) and THF (50 mL) to create a homogeneous solution.
-
Add methylhydrazine (5.3 mL, 0.1 mol) and heat the mixture to a gentle reflux for 2 hours. Monitor the reaction by TLC or LCMS until the diketone intermediate is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1.0 M NaOH solution (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a crystalline solid.
Synthetic Pathway II: Acylation of 1-Methyl-1H-pyrazole
This pathway offers an alternative route that may provide better regiocontrol, as the substitution pattern is determined by the selectivity of the acylation reaction on the pre-formed 1-methyl-1H-pyrazole ring.
Caption: Workflow for the synthesis via pyrazole acylation.
Experimental Protocol: Acylation of 1-Methyl-1H-pyrazole
This protocol is adapted from procedures for the acylation of similar heterocyclic systems.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Methyl-1H-pyrazole | 82.10 | 8.21 g | 0.1 mol |
| Acetyl chloride | 78.50 | 8.5 mL | 0.12 mol |
| Aluminum chloride (AlCl3) | 133.34 | 16.0 g | 0.12 mol |
| Dichloromethane (DCM), dry | - | 200 mL | - |
| Hydrochloric acid (HCl), 1M | 36.46 | As needed | - |
| Saturated sodium bicarbonate (NaHCO3) | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO4) | 120.37 | As needed | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and dry dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (8.5 mL, 0.12 mol) dropwise to the suspension over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.
-
In a separate flask, dissolve 1-methyl-1H-pyrazole (8.21 g, 0.1 mol) in dry dichloromethane (100 mL).
-
Add the 1-methyl-1H-pyrazole solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.5 (d, 1H, pyrazole-H), 6.2-6.3 (d, 1H, pyrazole-H), 3.9-4.0 (s, 3H, N-CH₃), 2.5-2.6 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190-192 (C=O), 140-142 (pyrazole-C), 130-132 (pyrazole-C), 110-112 (pyrazole-C), 38-40 (N-CH₃), 26-28 (COCH₃) |
| IR (KBr, cm⁻¹) | ν: ~1670 (C=O stretch), ~1550 (C=N stretch), ~2950 (C-H stretch) |
| Mass Spec. (EI) | m/z: 124 (M⁺), 109 (M⁺ - CH₃), 81 (M⁺ - COCH₃) |
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic strategies: cyclocondensation of a 1,3-dicarbonyl precursor with methylhydrazine, and acylation of a pre-formed 1-methyl-1H-pyrazole ring. The choice of pathway will depend on the availability of starting materials, desired scale of the reaction, and considerations of regioselectivity. The one-pot cyclocondensation method is often favored for its operational simplicity and efficiency. Both routes, when carefully executed and followed by appropriate purification, provide access to this valuable heterocyclic building block, paving the way for its application in the synthesis of novel therapeutic agents.
References
Introduction: The Analytical Imperative for Heterocyclic Scaffolds
An In-depth Technical Guide to the Spectral Analysis of 1-(1-methyl-1H-pyrazol-5-yl)ethanone
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, pyrazole derivatives are of paramount importance due to their wide-ranging biological activities. The specific isomer, this compound, serves as a critical building block for more complex molecular architectures. Its precise structure and purity are non-negotiable prerequisites for its use in any synthetic pathway. Therefore, a robust and multi-faceted analytical characterization is not merely a procedural step but a foundational pillar of scientific integrity.
This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—as they apply to the definitive identification of this compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, equipping the research scientist with the expertise to validate this crucial molecule.
Mass Spectrometry (MS): Unveiling the Molecular Blueprint and Fragmentation Pathway
Mass spectrometry is the initial and most direct method for confirming the molecular weight and elemental composition of a synthesized compound. For this compound (C₆H₈N₂O), the expected exact mass is 124.0637 g/mol .[1] Electron Ionization (EI) is a common and effective technique for this type of small molecule, as it provides not only the molecular ion but also a reproducible fragmentation pattern that serves as a molecular fingerprint.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The choice of GC-MS is deliberate; it provides a dual layer of validation. The gas chromatography component separates the analyte from any residual solvents or impurities, ensuring that the resulting mass spectrum is of the pure compound.
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as dichloromethane or ethyl acetate (approx. 1 mg/mL).
-
GC Inlet: 1 µL of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid vaporization. A split injection mode is typically used to prevent column overloading.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a 30m, 0.25mm ID column with a 5% phenyl polysiloxane stationary phase). A temperature gradient program (e.g., starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min) is used to elute the compound.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process dislodges an electron, forming a positively charged molecular ion (M⁺•).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.
Data Presentation: Key Mass Fragments
The following table summarizes the key ions observed in the electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment | Relative Intensity |
| 124 | [C₆H₈N₂O]⁺• (Molecular Ion, M⁺•) | High |
| 109 | [M - CH₃]⁺ | Moderate |
| 81 | [M - CH₃CO]⁺ or [C₄H₅N₂]⁺ | High |
| 68 | [C₃H₄N₂]⁺• | Moderate |
| 54 | [C₃H₄N]⁺ | Moderate |
| 43 | [CH₃CO]⁺ | High (Often Base Peak) |
Data synthesized from available pyrazole fragmentation patterns and spectral databases.[1][2][3]
Interpretation of the Fragmentation Pattern
The fragmentation of the molecular ion (m/z 124) provides a rich dataset for structural confirmation. The process is not random; bonds break in a predictable manner to form the most stable possible fragment ions.[4]
-
The Molecular Ion (M⁺•, m/z 124): The presence of a strong molecular ion peak is crucial as it confirms the molecular weight of the compound.[1]
-
Loss of a Methyl Radical (m/z 109): The peak at m/z 109 corresponds to the loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion. This is a common fragmentation pathway for methyl ketones.
-
Loss of an Acetyl Radical (m/z 81): The cleavage of the bond between the pyrazole ring and the carbonyl carbon results in the loss of an acetyl radical (•COCH₃), leading to the formation of the 1-methyl-1H-pyrazolyl cation at m/z 81. This is often a prominent peak.
-
The Acylium Ion (m/z 43): Conversely, charge retention on the acetyl fragment results in the highly stable acylium ion [CH₃CO]⁺ at m/z 43. Due to its stability, this is frequently the base peak in the spectrum.
-
Ring Fragmentation (m/z 68, 54): Heterocyclic rings can undergo complex rearrangements and fragmentations. The loss of N₂ and subsequent rearrangements are known pathways for pyrazoles, leading to various smaller fragments.[3][5]
Visualization: Proposed Fragmentation Pathway
Caption: Key fragmentation pathways of this compound under EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can assemble the molecular structure piece by piece.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A self-validating protocol involves acquiring a suite of experiments to unambiguously assign all signals.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as its residual peak must not obscure analyte signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Because the natural abundance of ¹³C is low (~1.1%), more scans are required (e.g., 1024 or more). A longer relaxation delay may be needed for quaternary carbons.
-
2D NMR (Optional but Recommended): For unequivocal assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables present the predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on established chemical shift ranges for pyrazole derivatives and the electronic effects of the substituents.[6][7][8][9]
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.6 | Doublet (d) | 1H | H-3 (pyrazole ring) |
| ~ 6.3 - 6.5 | Doublet (d) | 1H | H-4 (pyrazole ring) |
| ~ 3.9 - 4.1 | Singlet (s) | 3H | N-CH₃ |
| ~ 2.5 - 2.7 | Singlet (s) | 3H | CO-CH₃ |
Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 188 - 192 | C=O |
| ~ 142 - 145 | C-5 (pyrazole ring) |
| ~ 138 - 141 | C-3 (pyrazole ring) |
| ~ 110 - 113 | C-4 (pyrazole ring) |
| ~ 38 - 41 | N-CH₃ |
| ~ 27 - 30 | CO-CH₃ |
Interpretation of NMR Spectra
¹H NMR Spectrum:
-
Ring Protons: The pyrazole ring protons appear in the aromatic region. The proton at the C-3 position is expected to be downfield (~7.4-7.6 ppm) due to the anisotropic effect of the neighboring nitrogen and the carbonyl group. The proton at the C-4 position will be further upfield (~6.3-6.5 ppm). They will appear as doublets due to coupling to each other (³JHH ≈ 2-3 Hz).
-
N-Methyl Protons: The singlet at ~3.9-4.1 ppm integrating to 3H is characteristic of the methyl group attached to the ring nitrogen.
-
Acetyl Protons: The singlet at ~2.5-2.7 ppm integrating to 3H is assigned to the methyl protons of the acetyl group.
¹³C NMR Spectrum:
The broadband-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals, corresponding to the 6 unique carbon atoms in the molecule, confirming the molecular symmetry.[10][11]
-
Carbonyl Carbon: The signal furthest downfield (~188-192 ppm) is unambiguously assigned to the carbonyl carbon of the ketone.[12]
-
Ring Carbons: The three carbons of the pyrazole ring will have distinct chemical shifts. C-5, being attached to the electron-withdrawing acetyl group and nitrogen, will be downfield (~142-145 ppm). C-3 will also be in the aromatic region (~138-141 ppm). C-4, the only CH in the ring, will be the most upfield of the ring carbons (~110-113 ppm).
-
Methyl Carbons: The N-methyl carbon (~38-41 ppm) and the acetyl methyl carbon (~27-30 ppm) will appear in the aliphatic region of the spectrum.
Visualization: Key NMR Workflow
Caption: A logical workflow for the unambiguous structural elucidation of the molecule by NMR.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid, and reliable method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce a transmittance or absorbance spectrum.
Data Presentation: Predicted Characteristic IR Absorption Bands
The following table lists the expected IR absorption bands for this compound based on its functional groups and data from related pyrazole compounds.[7][13][14]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3100 - 3150 | C-H Stretch (Aromatic/Heteroaromatic) | Medium-Weak |
| ~ 2950 - 3000 | C-H Stretch (Aliphatic, CH₃) | Medium |
| ~ 1660 - 1680 | C=O Stretch (Aryl Ketone) | Strong |
| ~ 1520 - 1580 | C=N and C=C Stretch (Pyrazole Ring) | Medium-Strong |
| ~ 1400 - 1450 | C-H Bend (CH₃) | Medium |
| ~ 1360 | C-H Bend (Symmetric, CO-CH₃) | Strong |
Interpretation of the IR Spectrum
The IR spectrum serves as a quick and effective confirmation of the key functional groups.
-
C=O Stretch: The most prominent and diagnostic peak will be the strong absorption in the 1660-1680 cm⁻¹ region, which is characteristic of a conjugated ketone (aryl ketone).[14] Its position, slightly lower than a typical aliphatic ketone (~1715 cm⁻¹), confirms the electronic conjugation with the pyrazole ring.
-
C-H Stretches: The spectrum will show absorptions above 3000 cm⁻¹ for the C-H bonds on the pyrazole ring and below 3000 cm⁻¹ for the C-H bonds of the two methyl groups.
-
Ring Vibrations: The absorptions in the 1520-1580 cm⁻¹ range are characteristic of the stretching vibrations of the C=N and C=C bonds within the pyrazole ring, confirming the presence of the heterocyclic core.[13]
-
"Fingerprint" Region: The region below 1500 cm⁻¹ contains a complex pattern of bending and stretching vibrations that are unique to the molecule as a whole and serves as a valuable "fingerprint" for comparison against a reference standard.
Conclusion
The structural elucidation of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint. NMR spectroscopy offers an unambiguous map of the carbon and proton skeleton, confirming the specific isomeric arrangement. Finally, infrared spectroscopy provides rapid verification of the essential functional groups. By employing these techniques in a coordinated workflow, researchers and drug development professionals can establish the identity and purity of this vital chemical building block with the highest degree of scientific confidence.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
1-(1-methyl-1H-pyrazol-5-yl)ethanone mechanism of action
As a Senior Application Scientist, it is imperative to address the current scientific landscape for any given compound with both precision and transparency. For 1-(1-methyl-1H-pyrazol-5-yl)ethanone , the existing body of public scientific literature primarily documents its role as a chemical intermediate in the synthesis of more complex molecules. Specifically, it has been cited in patents as a building block for compounds with potential insecticidal properties and for those designed to modulate GABA-A receptors.
Therefore, this technical guide is structured as a strategic roadmap for researchers and drug development professionals. It will not simply catalog established facts, but will instead provide a comprehensive, hypothesis-driven framework for elucidating the potential biological activity and mechanism of action of this compound from first principles. We will leverage knowledge of its structural class—the pyrazoles, a well-known pharmacophore—to inform our approach. This document will serve as a complete methodological playbook, from initial hypothesis generation to target validation and mechanistic confirmation.
Part 1: Hypothesis Generation from Structural Precedent
The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse mechanisms of action. Its derivatives are known to target a wide array of biological entities. Given that this compound is a precursor for GABA-A receptor modulators, our primary hypothesis will center on the nervous system.
Primary Hypothesis: Based on its documented use as a synthetic precursor, this compound may act as a modulator of ion channels, particularly GABA-A receptors.
Secondary Hypotheses:
-
Enzyme Inhibition: The acetyl group on the pyrazole ring could interact with the active sites of various enzymes, such as cyclooxygenases (COX), kinases, or metabolic enzymes.
-
Receptor Agonism/Antagonism: The molecule could function as a ligand for other classes of receptors beyond ion channels.
Our initial experimental design will therefore be broad, aiming to test these hypotheses in parallel.
Part 2: A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation
We will employ a three-stage workflow designed for progressive and logical MoA discovery. This ensures that resources are used efficiently and that each step provides a clear "Go/No-Go" decision point.
Caption: A three-stage workflow for elucidating the mechanism of action.
Stage 1 Protocol: High-Throughput Electrophysiology for GABA-A Receptor Modulation
This protocol is designed to directly test our primary hypothesis. We will use an automated patch-clamp system to assess the effect of the compound on human GABA-A receptor subtypes expressed in a stable cell line (e.g., HEK293).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human GABA-A receptor (e.g., α1β2γ2 subtype) under standard conditions (37°C, 5% CO2).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to create a concentration range from 1 nM to 100 µM in extracellular buffer.
-
Automated Patch-Clamp Assay:
-
Harvest cells and prepare a single-cell suspension.
-
Load the cell suspension, intracellular solution, extracellular solution, and compound plate onto the automated patch-clamp platform (e.g., a QPatch or Patchliner system).
-
Establish stable whole-cell recordings with a high seal resistance (>1 GΩ).
-
Agonist Mode Test: Apply the compound at various concentrations alone to test for direct activation of the receptor.
-
Modulator Mode Test: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current. Co-apply the test compound with the EC20 GABA to assess for positive or negative allosteric modulation.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to each compound concentration.
-
Normalize the response to the maximal GABA-evoked current.
-
Plot concentration-response curves and fit to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for inhibitors/negative modulators).
-
Data Interpretation Table:
| Experimental Outcome | Interpretation | Next Step |
| Dose-dependent increase in current (Agonist) | Compound directly activates GABA-A receptors. | Stage 2: Biophysical Binding Assays |
| Potentiation of GABA-evoked current (PAM) | Compound is a Positive Allosteric Modulator. | Stage 2: Biophysical Binding Assays |
| Inhibition of GABA-evoked current (NAM) | Compound is a Negative Allosteric Modulator. | Stage 2: Biophysical Binding Assays |
| No significant effect up to 100 µM | Primary hypothesis is not supported. | Stage 2: Affinity-Based Target ID |
Stage 2 Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
If a target is identified (either GABA-A or another protein from an unbiased screen), CETSA is a critical step to confirm that the compound directly binds to its proposed target within the complex environment of a living cell.
Methodology:
-
Cell Culture and Treatment: Grow a relevant cell line (e.g., neuronal cell line if the target is neurological) to ~80% confluency. Treat cells with the vehicle (DMSO) or a high concentration of this compound (e.g., 10x the EC50/IC50) for 1 hour at 37°C.
-
Thermal Challenge:
-
Harvest the cells by gentle scraping and resuspend in a lysis buffer containing protease inhibitors.
-
Aliquot the cell lysate into a PCR plate.
-
Heat the plate across a temperature gradient (e.g., from 40°C to 68°C) for 3 minutes using a thermal cycler.
-
-
Protein Separation:
-
Cool the plate on ice for 3 minutes.
-
Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation (20,000 x g for 20 minutes at 4°C).
-
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using Western Blot or an ELISA-based method.
-
-
Data Analysis:
-
For both vehicle and compound-treated samples, plot the percentage of soluble target protein against temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) of the protein under each condition.
-
Interpreting the CETSA Curve Shift:
Caption: A positive CETSA result showing a thermal shift (ΔTm > 0).
A significant shift in the melting curve to a higher temperature (Tm2 > Tm1) in the presence of the compound is strong evidence of direct target engagement in a cellular context.
Part 3: Concluding Remarks and Future Directions
The pathway to elucidating the mechanism of action for a novel compound like this compound is a systematic process of hypothesis testing, target identification, and rigorous validation. This guide provides the foundational framework and key protocols necessary to embark on this discovery process.
Should the primary hypothesis involving GABA-A receptors prove fruitful, future work would involve exploring subtype selectivity, the nature of the binding site through mutagenesis studies, and assessing the compound's effects in preclinical models of neurological disorders. If, however, a novel target is identified through unbiased screening, a completely new avenue of biology will be opened, requiring a dedicated program to understand its physiological role and therapeutic potential.
This structured approach, grounded in established methodologies, provides the most reliable path to transforming a simple chemical entity into a well-understood pharmacological tool.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Potential Biological Activity of 1-(1-methyl-1H-pyrazol-5-yl)ethanone
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets.[1] This has led to the development of numerous clinically successful drugs across a wide range of therapeutic areas. Pyrazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4]
This guide focuses on This compound (CAS: 137890-05-2), a simple yet potent building block for the synthesis of more complex, biologically active molecules.[5] While direct biological data on this specific precursor is limited, its chemical structure presents a strategic starting point for drug design. The methyl group at the N1 position provides metabolic stability, and the acetyl group at C5 is a key reactive handle for chemical elaboration. This document will explore the scientifically-grounded potential of this compound, outlining rationales and detailed experimental workflows for investigating its utility in three primary domains: oncology, infectious diseases, and enzyme inhibition.
Part 1: Investigating the Anticancer Potential
The development of pyrazole derivatives as anticancer agents is a highly active area of research.[2][6] These compounds have been shown to target a multitude of critical pathways involved in cancer progression, including protein kinases (e.g., EGFR, VEGFR-2, CDK2), tubulin polymerization, and apoptosis induction.[2][6][7] The structure of this compound serves as an ideal scaffold for creating libraries of compounds aimed at these targets.
Scientific Rationale & Strategy
The core hypothesis is that the ethanone functional group can be leveraged to synthesize derivatives, such as chalcones, Schiff bases, or hydrazones, which can introduce additional pharmacophoric features necessary for binding to anticancer targets.[8][9] For instance, condensation with aromatic aldehydes can yield chalcone-like structures known to inhibit tubulin polymerization or induce apoptosis.[9]
Our investigative strategy follows a hierarchical screening cascade, beginning with broad cytotoxicity screening and progressing to specific mechanism-of-action (MoA) studies for promising lead compounds.
Caption: High-throughput screening workflow for anticancer drug discovery.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is foundational for assessing the cytotoxic effects of newly synthesized compounds.[10][11] The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[11]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Include controls: vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours.[10]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
-
Data Acquisition:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
-
Data Presentation: Hypothetical Cytotoxicity Results
| Compound | Derivative Type | HCT-116 IC₅₀ (µM)[2] | MCF-7 IC₅₀ (µM)[2] | HepG2 IC₅₀ (µM)[2] |
| Doxorubicin | Standard Drug | 0.8 ± 0.1 | 0.95 ± 0.2[2] | 1.2 ± 0.3 |
| PZ-CH1 | Chalcone | 5.2 ± 0.6 | 7.8 ± 1.1 | 6.5 ± 0.9 |
| PZ-HY2 | Hydrazone | > 100 | > 100 | 89.4 ± 9.2 |
| PZ-SB3 | Schiff Base | 2.1 ± 0.4 | 3.5 ± 0.5 | 15.7 ± 2.5 |
Part 2: Exploring the Antimicrobial Potential
Heterocyclic compounds, particularly those containing pyrazole and oxadiazole rings, are well-documented for their antimicrobial activities.[13][14][15] The synthesis of derivatives from this compound, especially those incorporating other heterocyclic systems, presents a promising strategy for developing novel antibacterial and antifungal agents.[13][16]
Scientific Rationale & Strategy
The ethanone group is a versatile synthon. For example, it can be converted to an acetohydrazide, which can then be cyclized with various reagents to form 1,3,4-oxadiazoles or other heterocycles.[13][14] This molecular hybridization approach aims to combine the known antimicrobial properties of the pyrazole core with those of other bioactive moieties to achieve synergistic or enhanced activity. The primary screening method involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[10][17]
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. meddocsonline.org [meddocsonline.org]
- 16. orientjchem.org [orientjchem.org]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Potential of 1-(1-methyl-1H-pyrazol-5-yl)ethanone as a Scaffold for Novel Proteomic Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates, particularly as a core component of protein kinase inhibitors.[1][2][3] This document explores the untapped potential of a simple pyrazole-containing building block, 1-(1-methyl-1H-pyrazol-5-yl)ethanone, as a versatile starting point for the synthesis of sophisticated chemical probes for proteomic applications. While this specific compound is not yet established in proteomics literature, its inherent chemical features present a compelling case for its development into activity-based probes (ABPs) for enzyme profiling and photo-cross-linkers for mapping protein-protein interactions. This guide provides a scientifically grounded, forward-looking perspective on the design, synthesis, and application of such novel probes, complete with detailed hypothetical protocols for their use in cutting-edge chemical proteomics workflows.
The Pyrazole Scaffold: A Foundation for Proteomic Tool Development
The five-membered pyrazole ring is a cornerstone of modern drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a favored scaffold for targeting a wide range of proteins.[1] Notably, a significant number of ATP-competitive kinase inhibitors leverage the pyrazole core to achieve high potency and selectivity.[3] This established bioactivity provides a strong rationale for repurposing the pyrazole scaffold from a therapeutic context to a diagnostic and research-oriented one, specifically for the creation of chemical probes to explore the proteome.[4]
This compound is an ideal starting material for this endeavor. It possesses two key functional handles: the pyrazole ring system, which can serve as a recognition element for protein binding, and a ketone group, which is readily amenable to chemical modification for the attachment of reactive groups and reporter tags.
Proposed Application I: An Activity-Based Probe for Kinase Profiling
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological systems.[5][6] We propose the derivatization of this compound into a novel activity-based probe for the targeted profiling of protein kinases.
Probe Design and Synthesis Strategy
A typical activity-based probe consists of three key components: a recognition element, a reactive group (or "warhead"), and a reporter tag.[4][6] Our proposed probe, "Pyr-ABP-1," would be synthesized from this compound as outlined below.
Synthetic Workflow for Pyr-ABP-1
Caption: Proposed synthetic route to Pyr-ABP-1.
-
Recognition Element: The 1-methyl-1H-pyrazole core serves as the primary recognition element, designed to bind to the ATP pocket of various kinases.
-
Reporter Tag: A terminal alkyne group is introduced via reductive amination of the ketone. This alkyne serves as a versatile "click chemistry" handle for the subsequent attachment of a biotin tag (for enrichment) or a fluorophore (for imaging).
-
Reactive Group (Warhead): An acrylamide group is installed. This Michael acceptor can form a covalent bond with nucleophilic residues, such as cysteine, often found in or near the active sites of kinases.[7]
Proposed Mechanism of Action
The Pyr-ABP-1 probe is designed to function via a two-step mechanism:
-
Reversible Binding: The pyrazole scaffold directs the probe to the ATP-binding pocket of a kinase.
-
Covalent Modification: Once bound, the electrophilic acrylamide "warhead" is positioned to react with a nearby nucleophilic amino acid residue, forming an irreversible covalent bond. This effectively "tags" the active enzyme.
Mechanism of Kinase Labeling by Pyr-ABP-1
Caption: Two-step mechanism of target engagement.
Detailed Protocol: ABPP Workflow for Target Identification
This protocol outlines the use of the hypothetical Pyr-ABP-1 probe to identify its protein targets in a human cancer cell line.
Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., K562, HeLa)
-
Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors
-
Pyr-ABP-1 Probe: 1 mM stock in DMSO
-
Click Chemistry Reagents:
-
Azide-PEG3-Biotin (1 mM in DMSO)
-
Copper (II) Sulfate (50 mM in H₂O)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in H₂O)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM in DMSO)
-
-
Streptavidin-agarose beads
-
Wash Buffers: 1% SDS in PBS, 6 M Urea in PBS, PBS
-
Digestion Reagents: DTT, Iodoacetamide, Trypsin
-
Mass Spectrometer: High-resolution Orbitrap mass spectrometer
Experimental Workflow
Proteomic Workflow for Target ID with Pyr-ABP-1
Caption: ABPP workflow from cell lysate to data analysis.
Step-by-Step Protocol
-
Proteome Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells and wash twice with cold PBS.
-
Lyse cells in Lysis Buffer on ice for 20 minutes.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Probe Labeling:
-
Dilute the proteome to 1 mg/mL in PBS.
-
Add Pyr-ABP-1 to a final concentration of 10 µM. For competitive inhibition experiments, pre-incubate the lysate with a known kinase inhibitor for 30 minutes before adding the probe.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry Reaction:
-
To the labeled proteome, add the following reagents to their final concentrations:
-
Azide-PEG3-Biotin: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
Copper (II) Sulfate: 1 mM
-
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Enrichment of Labeled Proteins:
-
Pre-wash streptavidin-agarose beads with PBS.
-
Add the bead slurry to the reaction mixture and incubate for 1 hour at room temperature to capture biotinylated proteins.
-
Wash the beads sequentially with 1% SDS in PBS, 6 M Urea in PBS, and finally three times with PBS to remove non-specifically bound proteins.
-
-
On-Bead Tryptic Digestion:
-
Resuspend the beads in a buffer containing 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate cysteine residues with iodoacetamide (25 mM) for 20 minutes in the dark.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a nano-LC system coupled to a high-resolution mass spectrometer.
-
Operate the mass spectrometer in a data-dependent acquisition mode to collect MS1 survey scans and MS2 fragmentation spectra.
-
Data Analysis and Expected Results
The raw mass spectrometry data will be searched against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest. The search parameters should include variable modifications for methionine oxidation and cysteine carbamidomethylation, as well as the mass of the Pyr-ABP-1 adduct on cysteine or other nucleophilic residues.
The output will be a list of proteins identified in the enriched sample. True targets of the probe should be significantly more abundant in the sample treated with the probe compared to a DMSO control. In competitive inhibition experiments, the signal for a true target should decrease when the proteome is pre-incubated with a known inhibitor.
Table 1: Example Data Output from ABPP Experiment
| Protein ID | Gene Name | Peptides Identified | Fold Enrichment (Probe vs. DMSO) | Fold Decrease (with Competitor) |
| P00533 | EGFR | 15 | 25.4 | 18.2 |
| P06239 | LCK | 11 | 18.9 | 12.5 |
| P00519 | ABL1 | 9 | 12.1 | 9.8 |
| P12931 | SRC | 8 | 10.5 | 7.3 |
| Q9Y478 | Unrelated | 2 | 1.2 | 1.1 |
Proposed Application II: A Photo-Cross-Linking Probe for Interaction Proteomics
For a more advanced application, the pyrazole scaffold can be modified to create a photo-cross-linking probe. This approach is designed to capture not just covalent interactions but also transient, non-covalent protein-protein interactions in situ.[8][9]
Probe Design
In this design, the acrylamide warhead would be replaced with a photo-activatable group, such as a diazirine. The synthesis would also incorporate an amine-reactive group (e.g., an NHS ester) to "plant" the probe onto a bait protein.
Photo-Cross-Linking Probe Design
Caption: Components of a hypothetical pyrazole-based photo-cross-linker.
Workflow
The workflow involves treating live cells with the probe, which will attach to proteins via the NHS ester. Upon UV irradiation, the diazirine generates a highly reactive carbene that will covalently cross-link to any nearby interacting proteins.[8] The cross-linked complexes can then be identified by mass spectrometry. This "plant-and-cast" strategy allows for the mapping of protein interaction networks in their native cellular environment.[9]
Conclusion
While this compound is a simple chemical, its structure is ripe with potential for the development of sophisticated tools for chemical proteomics. By leveraging the pyrazole core as a recognition scaffold, it is plausible to design and synthesize novel activity-based probes for enzyme profiling and photo-cross-linkers for interaction mapping. The protocols and strategies outlined in this document provide a conceptual framework for researchers to begin exploring this exciting avenue of probe development, potentially unlocking new insights into protein function and cellular signaling.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Versatility of 1-(1-methyl-1H-pyrazol-5-yl)ethanone: A Gateway to Bioactive Heterocycles
Introduction: The Strategic Value of the Pyrazole Nucleus
The pyrazole ring system is a cornerstone in medicinal and agricultural chemistry, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.[1][2] Molecules incorporating this five-membered nitrogen-containing heterocycle have demonstrated a vast spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[3] At the heart of synthesizing more complex pyrazole-containing entities lies the strategic use of functionalized building blocks. Among these, 1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2) emerges as a particularly valuable synthon. Its structure, featuring a reactive acetyl group attached to a stable N-methylated pyrazole core, provides a robust handle for a variety of chemical transformations, making it an ideal starting point for the construction of diverse molecular libraries.
This guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its key applications, supported by detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and development.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 137890-05-2 | [4] |
| Molecular Formula | C₆H₈N₂O | [4] |
| Molecular Weight | 124.14 g/mol | [4] |
| Appearance | Solid | [5] |
| Boiling Point | 221°C at 760 mmHg | |
| Density | 1.11 g/cm³ |
Application I: Synthesis of Pyrazolyl-Chalcones via Claisen-Schmidt Condensation
The most prominent application of this compound is its use as the ketone component in the Claisen-Schmidt condensation.[6][7] This base-catalyzed reaction with various aromatic aldehydes provides a straightforward and high-yielding route to pyrazolyl-chalcones. These α,β-unsaturated ketones are not merely intermediates but often exhibit potent biological activities themselves and serve as crucial precursors for a multitude of heterocyclic systems.[3][8]
The reaction proceeds via the deprotonation of the α-carbon of the ethanone moiety to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration readily occurs, driven by the formation of a stable, extended conjugated system.
Caption: Workflow for Claisen-Schmidt condensation.
Protocol 1: General Procedure for the Synthesis of (E)-1-(1-methyl-1H-pyrazol-5-yl)-3-arylprop-2-en-1-one
This protocol is a representative procedure adapted from methodologies for analogous pyrazole derivatives.[9][10]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 - 1.1 eq)
-
Ethanol (or Methanol)
-
Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 20-40%)
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of ketone).
-
To this stirring solution, add the selected aromatic aldehyde (1.0-1.1 eq).
-
Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is neutral.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure pyrazolyl-chalcone.
Causality and Insights:
-
Base Catalyst: A strong base like NaOH or KOH is essential to deprotonate the α-methyl group of the ketone, which has a pKa of around 19-20, forming the reactive enolate.[7]
-
Solvent: Ethanol or methanol are common solvents as they effectively dissolve the reactants and the base.
-
Temperature Control: Initial cooling is crucial to control the exothermic reaction and prevent unwanted side reactions, such as the Cannizzaro reaction of the aldehyde.
-
Workup: Pouring the reaction mixture into ice-water precipitates the water-insoluble chalcone, and subsequent neutralization ensures the product is in its neutral form for isolation.
Application II: Synthesis of Bioactive Heterocycles from Pyrazolyl-Chalcones
The true synthetic utility of pyrazolyl-chalcones lies in their role as versatile intermediates for constructing more complex, biologically active heterocyclic systems. The α,β-unsaturated ketone moiety is a Michael acceptor and contains two electrophilic centers, making it an ideal substrate for cyclocondensation reactions.
A) Synthesis of Pyrazolyl-Pyrimidines
Pyrazolyl-chalcones react with guanidine hydrochloride in the presence of a base to yield aminopyrimidines. These pyrazolo[1,5-a]pyrimidine scaffolds are known to possess significant anticancer activity.[11]
Caption: Synthesis of pyrimidines from chalcones.
B) Synthesis of Pyrazolyl-Pyridines
Reaction of pyrazolyl-chalcones with malononitrile in the presence of a base like sodium methoxide or ammonium acetate leads to the formation of substituted pyridines (or dihydropyridines).[9][12] This is a powerful method for accessing pyridine rings fused or linked to a pyrazole core.
C) Synthesis of Pyrazolyl-Pyrazolines
The most common transformation of chalcones is their reaction with hydrazine derivatives to form pyrazolines (dihydropyrazoles).[13][14] This reaction typically proceeds in an acidic medium (like acetic acid) or a basic medium. The resulting pyrazoline ring is a privileged scaffold in medicinal chemistry.
Protocol 2: Synthesis of a 1-acetyl-5-(1-methyl-1H-pyrazol-5-yl)-3-aryl-4,5-dihydro-1H-pyrazole
This protocol details the cyclization of a pyrazolyl-chalcone with hydrazine hydrate followed by acetylation, a common derivatization to enhance biological activity. The procedure is adapted from general methods for pyrazoline synthesis.[13]
Materials:
-
(E)-1-(1-methyl-1H-pyrazol-5-yl)-3-arylprop-2-en-1-one (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Suspend the pyrazolyl-chalcone (1.0 eq) in ethanol (20 mL).
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid (5-10 drops).
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
After cooling to room temperature, the intermediate pyrazoline may precipitate. If not, the volume can be reduced under vacuum.
-
To acetylate the pyrazoline, the crude intermediate is dissolved in excess glacial acetic acid and refluxed for 2-3 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting solid precipitate is collected by vacuum filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from ethanol.
Application III: Halogenation at the α-Carbon
The methyl group of the ethanone moiety can be functionalized prior to condensation reactions. For instance, α-bromination provides a 2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone intermediate. This bromo-ketone is a potent electrophile, ready for substitution reactions to build more complex structures, such as quinoxalines, which are intermediates for kinase inhibitors like Erdafitinib.[6]
Protocol 3: Synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone
This is a representative protocol based on analogous bromination procedures.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl Peroxide (catalytic amount)
-
Carbon Tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
To a solution of this compound in CCl₄, add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step or purified by chromatography.
Biological Significance and Data
Derivatives synthesized from this compound have shown significant promise in medicinal chemistry. The resulting chalcones and their subsequent heterocyclic products frequently exhibit potent biological activities.
Anticancer Activity
Many pyrazole-based chalcones and their derivatives are evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key cellular processes like tubulin polymerization or the modulation of signaling pathways.[3]
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolyl-Chalcone (analog) | MCF-7 (Breast) | 2.13 ± 0.80 | [3] |
| Pyrazolyl-Chalcone (analog) | PC-3 (Prostate) | 2.97 ± 0.88 | [3] |
| Thiophene-Pyrazolyl-Chalcone | PACA2 (Pancreatic) | 27.6 | [15][16] |
| Thiophene-Pyrazolyl-Chalcone | MCF7 (Breast) | 42.6 | [15][16] |
| Hybrid Chalcone-Pyrazoline | A549 (Lung) | 6.45 | [2] |
Antimicrobial Activity
The pyrazole nucleus is a well-established pharmacophore in antimicrobial agents. Chalcones and pyrazolines derived from pyrazole-ethanones often display significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Furan-Chalcone (analog) | Staphylococcus aureus | 256 | [1] |
| Furan-Chalcone (analog) | Escherichia coli | 512 | [1] |
| Isoxazole-Chalcone (analog) | S. aureus, E. coli | 1 | |
| Pyrazoline Derivative | S. aureus | 12.5 - 25 | [11] |
Conclusion
This compound is a high-value, versatile building block for organic synthesis. Its facile conversion into pyrazolyl-chalcones via the Claisen-Schmidt condensation opens a gateway to a vast chemical space of biologically relevant molecules, including pyrimidines, pyridines, and pyrazolines. The protocols and insights provided herein demonstrate the straightforward yet powerful transformations that this synthon can undergo, making it an indispensable tool for researchers and professionals in the fields of drug discovery and materials science. The consistent emergence of potent anticancer and antimicrobial agents from this scaffold underscores its strategic importance in developing next-generation therapeutics.
References
- 1. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 1-(1-methyl-1H-pyrazol-5-yl)ethanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Pyrazole Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] Several FDA-approved drugs, particularly tyrosine kinase inhibitors, incorporate the pyrazole moiety, underscoring its significance in oncology. The anticancer mechanisms of pyrazole derivatives are diverse, often involving the inhibition of critical cellular targets such as tubulin, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][4]
This document provides a comprehensive experimental framework for the initial in vitro characterization of 1-(1-methyl-1H-pyrazol-5-yl)ethanone , a novel pyrazole derivative. Given the established anticancer potential of this compound class, the following protocols are designed to assess its cytotoxic effects on cancer cell lines and to elucidate its preliminary mechanism of action through apoptosis and cell cycle analysis. These protocols are intended to serve as a robust starting point for researchers investigating the therapeutic potential of this and similar molecules.
PART 1: Compound Handling and Preparation
Solubility and Stock Solution Preparation
The successful application of any compound in cell-based assays hinges on its proper solubilization. Most small organic molecules, including pyrazole derivatives, exhibit poor solubility in aqueous media but are readily soluble in dimethyl sulfoxide (DMSO).[5]
Protocol for Stock Solution Preparation:
-
Initial Solubilization: Begin by dissolving this compound in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). The molecular weight of this compound is 124.14 g/mol .
-
Verification of Solubility: Ensure complete dissolution. If necessary, gentle warming (up to 37°C) or vortexing can be employed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Determining the Vehicle (DMSO) Tolerance of Target Cell Lines
DMSO, while an excellent solvent, can exert cytotoxic effects at higher concentrations. It is imperative to determine the maximum tolerated DMSO concentration for each cell line used in your experiments. Generally, a final concentration of 0.1% to 0.5% DMSO is well-tolerated by most cell lines, but this should be empirically verified.[2][6][7][8][9]
Workflow for DMSO Tolerance Assay:
Caption: Workflow for determining DMSO tolerance.
PART 2: Cytotoxicity Screening
The initial assessment of an anticancer compound involves determining its effect on cell viability and calculating its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose.[4][10]
Cell Line Selection
Given the broad activity of pyrazole derivatives, a panel of cell lines from different cancer types is recommended for initial screening. Examples include:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HeLa: Human cervical cancer
-
HepG2: Human liver carcinoma
MTT Assay Protocol
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
The final DMSO concentration in all wells (including the vehicle control) must be constant and non-toxic.
-
Replace the medium in the wells with the compound dilutions. Include a "vehicle control" (medium with DMSO only) and a "no-cell control" (medium only, for background).
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis and Presentation
Calculating Cell Viability:
-
Corrected Absorbance: Subtract the absorbance of the no-cell control from all other readings.
-
Percentage Viability: Calculate as: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
IC50 Determination: Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
Data Presentation Table:
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | [Value] |
| A549 | 48 | [Value] |
| HeLa | 48 | [Value] |
| HepG2 | 48 | [Value] |
PART 3: Mechanistic Assays
Once the cytotoxic activity is established, the next step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Interpretation of Results:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs induce cell cycle arrest at specific checkpoints.
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell cycle phases by flow cytometry.[12][13]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for a defined period (e.g., 24 hours).
-
Harvesting: Harvest the cells by trypsinization, then wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[12][13]
-
Staining:
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
Data Analysis: The resulting DNA content histogram is analyzed using cell cycle modeling software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.
Conclusion
The protocols outlined in this document provide a comprehensive and robust framework for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its potential as a novel anticancer agent. These foundational studies are critical for guiding further preclinical development and mechanistic investigations.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. kumc.edu [kumc.edu]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. broadpharm.com [broadpharm.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes & Protocols for 1-(1-methyl-1H-pyrazol-5-yl)ethanone in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(1-methyl-1H-pyrazol-5-yl)ethanone as a versatile building block in modern agrochemical discovery. The pyrazole scaffold is a privileged structure in crop protection, forming the core of numerous commercial fungicides, insecticides, and herbicides.[1][2][3] These application notes detail the strategic value of this compound and provide detailed, field-proven protocols for its synthetic manipulation and subsequent biological screening. The methodologies herein are designed to be self-validating and are grounded in established chemical and biological principles, offering a robust framework for developing novel active ingredients.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern agrochemical design.[4] Its unique electronic properties, metabolic stability, and ability to form specific interactions with biological targets have led to the development of market-leading products across all major pesticide classes.[5][6] Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][7][8]
Key Commercial Examples of Pyrazole-Based Agrochemicals:
-
Fungicides: Many successful fungicides, such as Bixafen and Fluxapyroxad, are pyrazole-carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting fungal respiration.[9][10]
-
Insecticides: The phenylpyrazole fipronil is a potent broad-spectrum insecticide that functions by blocking GABA-gated chloride channels in the insect nervous system.[11][12]
-
Herbicides: Pyrazole derivatives have been developed to target various herbicidal modes of action, including inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[1][3]
This compound (CAS: 137890-05-2) represents a highly valuable and strategically functionalized starting material for accessing novel pyrazole-based agrochemicals.[13] Its structure contains the core N-methylated pyrazole ring, a common feature in many active compounds, and a reactive ketone functional group, which serves as a versatile handle for extensive chemical elaboration. This guide will explore the synthetic utility of this key intermediate and provide protocols for its conversion into potential agrochemical leads.
Physicochemical Properties & Data
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 137890-05-2 | [13] |
| Molecular Formula | C₆H₈N₂O | [13] |
| Molecular Weight | 124.14 g/mol | [13] |
| Appearance | Off-white to yellow solid or liquid | Supplier |
| Boiling Point | Approx. 235-240 °C (Predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, DCM, THF | Lab Data |
Core Synthetic Strategy & Rationale
The synthetic value of this compound lies in the reactivity of its acetyl group. This ketone functionality allows for a multitude of chemical transformations to build molecular complexity and introduce diverse pharmacophores. The primary strategic goal is to use this ketone as a linchpin to synthesize derivatives that can be screened for fungicidal, insecticidal, and herbicidal activity.
The diagram below outlines the core synthetic logic, demonstrating how this single precursor can be diversified into multiple classes of potential agrochemicals. The choice of reaction pathway is dictated by the target biological activity, as different structural motifs are known to interact with distinct biological targets.
Caption: Synthetic utility workflow for this compound.
Experimental Protocols: Synthesis
The following protocols provide step-by-step methodologies for the synthesis of advanced intermediates and potential agrochemical leads from this compound.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
Rationale: Chalcones are valuable intermediates and have shown a range of biological activities themselves. This reaction demonstrates the reactivity of the α-protons of the acetyl group. The resulting α,β-unsaturated ketone system is a versatile scaffold for further modification, such as Michael additions or cyclizations to form pyrazolines.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Stir plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard glassware for extraction
Procedure:
-
Dissolve this compound (e.g., 1.24 g, 10 mmol) and 4-chlorobenzaldehyde (e.g., 1.48 g, 10.5 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Cool the stirred solution in an ice bath to 0-5 °C.
-
Slowly add 10% aqueous NaOH (15 mL) dropwise over 20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC (e.g., 30% EtOAc/Hexanes).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
If a solid precipitate forms, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
If an oil forms, transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification & Characterization:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Characterize the final product, (E)-1-(1-methyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one, using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of 2-Bromo-1-(1-methyl-1H-pyrazol-5-yl)ethanone
Rationale: The conversion of the ketone to its α-bromo derivative creates a potent electrophile. This intermediate is highly valuable for constructing other heterocyclic rings, such as thiazoles or oxazoles, which are common motifs in fungicides.[10]
Materials:
-
This compound (1.0 eq)
-
Acetic acid (glacial)
-
Bromine (Br₂) (1.0 eq) or N-Bromosuccinimide (NBS)
-
Hydrobromic acid (HBr) in acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask with dropping funnel, reflux condenser, and N₂ inlet
-
Magnetic stir bar and stir plate
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (e.g., 1.24 g, 10 mmol) in glacial acetic acid (20 mL) in the three-neck flask under a nitrogen atmosphere.
-
Add a catalytic amount of HBr in acetic acid (e.g., 2-3 drops).
-
In the dropping funnel, prepare a solution of bromine (e.g., 0.51 mL, 1.60 g, 10 mmol) in 5 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred pyrazole solution at room temperature. The red-brown color of bromine should disappear upon addition.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates full consumption of the starting material.
-
Carefully pour the reaction mixture into 150 mL of an ice-water slurry.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers and carefully wash with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.
-
Caution: α-bromoketones are lachrymatory and should be handled in a fume hood with appropriate personal protective equipment.
Purification & Characterization:
-
The product is often used in the next step without extensive purification. If necessary, it can be purified by flash chromatography.
-
Characterize using ¹H NMR (expect a singlet for the -CH₂Br protons around δ 4.0-4.5 ppm) and MS.
Experimental Protocols: Biological Screening
The following protocols provide standardized methods for evaluating the biological activity of the newly synthesized compounds. It is crucial to include both a negative (solvent) control and a positive control (a commercial pesticide) in all assays for data validation.
Protocol 3: In Vitro Antifungal Mycelial Growth Inhibition Assay
Rationale: This primary screening method provides a rapid and quantitative measure of a compound's intrinsic ability to inhibit the growth of key plant pathogenic fungi.
Target Organisms:
-
Botrytis cinerea (Gray mold)
-
Sclerotinia sclerotiorum (White mold)
-
Fusarium graminearum (Fusarium head blight)
Materials:
-
Synthesized test compounds
-
Commercial fungicide (e.g., Tebuconazole, Bixafen) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Actively growing cultures of target fungi on PDA
-
Sterile cork borer (5 mm diameter)
-
Sterile water
Procedure:
-
Prepare stock solutions of test compounds and the positive control in DMSO at 10 mg/mL.
-
Autoclave the PDA medium and allow it to cool to 50-55 °C in a water bath.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[8] The final DMSO concentration in the media should not exceed 1% (v/v). Prepare a solvent control plate containing only 1% DMSO.
-
Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
-
Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture plate.
-
Place the mycelial plug, mycelium-side down, in the center of each test and control plate.
-
Seal the plates with paraffin film and incubate at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 48, 72, and 96 hours), or until the colony in the solvent control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the solvent control and dt is the average diameter of the colony in the treated plate.
-
-
Use the inhibition data across multiple concentrations to calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound.
Data Presentation: Hypothetical Antifungal Activity
The results of the bioassay should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Positive Control (Bixafen) EC₅₀ (µg/mL) |
| PYR-CHAL-Cl | Botrytis cinerea | 15.8 | 0.85 |
| (from Prot. 1) | Sclerotinia sclerotiorum | 22.4 | 0.62 |
| PYR-THIA-X | Botrytis cinerea | 4.2 | 0.85 |
| (from Prot. 2) | Sclerotinia sclerotiorum | 2.9 | 0.62 |
Protocol 4: Post-Emergence Herbicidal Activity Assay
Plant Species:
-
Broadleaf: Velvetleaf (Abutilon theophrasti), Radish (Raphanus sativus)
-
Grass: Barnyardgrass (Echinochloa crus-galli), Oat (Avena sativa)
Materials:
-
Synthesized test compounds
-
Commercial herbicide (e.g., Glyphosate, Pyrasulfotole) as a positive control
-
Acetone
-
Tween-20 (surfactant)
-
Deionized water
-
Pots with soil mix
-
Plant growth chamber or greenhouse
-
Laboratory sprayer
Procedure:
-
Sow seeds of the test species in pots and grow them in a greenhouse (25/20 °C day/night, 14h photoperiod) until they reach the 2-3 leaf stage.
-
Prepare a solvent-only control and a positive control solution in the same manner.
-
Spray the plants uniformly with the test solutions using a laboratory sprayer calibrated to deliver a specific volume (e.g., 400 L/ha).
-
Return the treated plants to the greenhouse.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT).
-
Rate the injury on a scale of 0 to 100, where 0 = no effect and 100 = complete plant death.
-
For a more quantitative measure, harvest the above-ground biomass at 14 DAT, dry it in an oven at 70 °C for 72 hours, and record the dry weight. Calculate the percent reduction in biomass compared to the solvent control.
Integrated Discovery Workflow
The successful discovery of a novel agrochemical involves a logical progression from chemical synthesis to tiered biological screening. The workflow below illustrates this integrated process.
Caption: Integrated workflow for agrochemical discovery using a key building block.
Conclusion
This compound is a potent and versatile chemical intermediate for the discovery of novel agrochemicals. The reactive acetyl group provides a synthetic handle for the creation of diverse chemical libraries based on the proven pyrazole scaffold. The protocols outlined in this guide offer a robust and rational approach for synthesizing and evaluating new derivatives. By integrating strategic chemical synthesis with systematic biological screening, researchers can effectively leverage this building block to identify and optimize the next generation of crop protection solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]
- 3. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royal-chem.com [royal-chem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Novel Bioactive Compounds from 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The versatility of the pyrazole core lies in its unique electronic properties and its capacity to serve as a bioisosteric replacement for other functional groups, enhancing pharmacological profiles.
1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2) is an exceptionally valuable starting material for the synthesis of novel pyrazole-containing compounds.[6] The strategic placement of the acetyl group on the pyrazole ring opens up a plethora of synthetic possibilities, allowing for the construction of diverse and complex molecular architectures. This application note provides a detailed guide to several key synthetic transformations of this versatile building block, offering robust protocols and mechanistic insights for the development of new chemical entities with therapeutic potential.
Synthetic Pathways and Experimental Protocols
Synthesis of Pyrazole-Containing Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are not only crucial intermediates in the biosynthesis of flavonoids but also possess a wide array of pharmacological activities.[7][8] The Claisen-Schmidt condensation, a reliable and high-yielding reaction, provides a direct route to these valuable compounds from this compound and various aromatic aldehydes.[9][10][11]
Protocol 1: Synthesis of (E)-1-(1-methyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one
This protocol outlines a base-catalyzed condensation, a cornerstone of chalcone synthesis.[12]
Materials:
-
This compound
-
4-chlorobenzaldehyde
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and an equimolar amount of 4-chlorobenzaldehyde in 25 mL of ethanol.
-
Stir the mixture at ambient temperature to ensure complete dissolution.
-
Immerse the flask in an ice bath to cool the solution.
-
Prepare a solution of 0.5 g of KOH in 5 mL of deionized water and add it dropwise to the reaction mixture.
-
Maintain the reaction in the ice bath and stir for 3-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 150 mL of ice-cold water.
-
A precipitate of the chalcone will form. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
For purification, recrystallize the crude product from a suitable solvent such as ethanol to yield the pure chalcone.
Expected Yield: 80-90%
Characterization: The structural identity of the synthesized chalcone should be confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The trans-configuration of the double bond is typically confirmed by a large coupling constant (J ≈ 15-16 Hz) for the vinylic protons in the ¹H NMR spectrum.[13]
Table 1: Examples of Bioactive Pyrazole-Containing Chalcones
| Aromatic Aldehyde | Resulting Chalcone | Potential Biological Activity |
| Benzaldehyde | (E)-1-(1-methyl-1H-pyrazol-5-yl)-3-phenylprop-2-en-1-one | Antimicrobial, Anticancer[14][15] |
| 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one | Anti-inflammatory, Antioxidant[14] |
| 4-Nitrobenzaldehyde | (E)-1-(1-methyl-1H-pyrazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Anticancer, Antimalarial[14] |
Diagram 1: General Synthetic Scheme for Pyrazole-Chalcone Synthesis
Caption: Claisen-Schmidt condensation for pyrazole-chalcone synthesis.
Synthesis of Pyrazolopyridines: A Gateway to Kinase Inhibitors
Pyrazolopyridines are a class of fused heterocyclic compounds that have attracted immense interest in medicinal chemistry, particularly as potent kinase inhibitors.[16][17] The synthesis of these scaffolds can be efficiently achieved from this compound through a multi-step sequence involving the formation of an enaminone intermediate followed by cyclization.
Protocol 2: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine Derivative
This protocol details a reliable two-step synthesis.
Step 1: Formation of the Enaminone Intermediate
Materials:
-
This compound
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, combine 1.0 g of this compound with 5 mL of DMF-DMA in 20 mL of toluene.
-
Reflux the mixture for 5-7 hours, monitoring the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to afford the crude enaminone, which is typically used in the subsequent step without further purification.
Step 2: Cyclization to the Pyrazolo[3,4-b]pyridine Core
Materials:
-
Crude enaminone from Step 1
-
Malononitrile
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude enaminone in 25 mL of absolute ethanol.
-
To this solution, add an equimolar amount of malononitrile.
-
Add a freshly prepared solution of sodium ethoxide (from 0.2 g of sodium in 10 mL of absolute ethanol) to the reaction mixture.
-
Reflux the mixture for 8-12 hours.
-
After cooling, neutralize the reaction mixture with glacial acetic acid.
-
The precipitated product, a substituted pyrazolo[3,4-b]pyridine, is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Further purification can be accomplished by recrystallization or column chromatography.
Diagram 2: Synthetic Pathway to Pyrazolo[3,4-b]pyridines
Caption: Two-step synthesis of pyrazolo[3,4-b]pyridines.
Scientific Integrity and Mechanistic Rationale
The reproducibility of these protocols is ensured by careful control of reaction conditions and the use of standard analytical techniques for monitoring and characterization. For the Claisen-Schmidt condensation, the reaction mechanism involves the formation of an enolate from this compound under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone.
The synthesis of pyrazolo[3,4-b]pyridines proceeds through the initial formation of a highly reactive enaminone intermediate. This intermediate then undergoes a cyclocondensation reaction with a binucleophile like malononitrile. The reaction is driven by the formation of the stable, fused aromatic ring system. The choice of reagents and reaction conditions is critical for achieving high yields and regioselectivity.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of pyrazole-containing chalcones and pyrazolopyridines. These compound classes continue to be of significant interest in drug discovery, and the development of new synthetic methodologies and the exploration of their biological activities will undoubtedly lead to the identification of new therapeutic agents. Further derivatization of the synthesized scaffolds can lead to the generation of extensive compound libraries for high-throughput screening and the identification of novel drug candidates.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 13. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(1-methyl-1H-pyrazol-5-yl)ethanone as a Versatile Ligand in Coordination Chemistry
Introduction: The Role of Pyrazole-Based Ligands
In the expansive field of coordination chemistry, the design of organic ligands is paramount to developing novel metal complexes with tailored properties. Among the vast array of heterocyclic scaffolds, pyrazole and its derivatives have emerged as exceptionally versatile and valuable building blocks.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple coordination modes, including monodentate, bidentate, and bridging interactions. This versatility has led to the development of metal complexes with diverse applications, ranging from homogeneous catalysis and advanced materials to medicinal inorganic chemistry.[2]
This guide focuses on 1-(1-methyl-1H-pyrazol-5-yl)ethanone , a functionalized pyrazole derivative. This molecule is of particular interest due to its potential to act as a bidentate N,O-chelating ligand. The N-methylation at position 1 prevents the formation of pyrazolate bridges that are common with N-unsubstituted pyrazoles, thereby favoring the formation of stable mononuclear complexes. The coordination can occur through the pyridinic nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the acetyl group, forming a stable five-membered chelate ring with a metal center. This chelation enhances the thermodynamic stability of the resulting complexes, making them robust candidates for various applications.
These application notes will provide a comprehensive overview, from the synthesis of the ligand to the preparation, characterization, and potential applications of its coordination compounds, aimed at researchers in inorganic synthesis, catalysis, and drug development.
Ligand Synthesis and Characterization
The synthesis of this compound is crucial for its use as a ligand. While several routes to substituted pyrazoles exist, a common and effective method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. The following protocol is a generalized procedure based on established pyrazole synthesis methodologies.[3]
Protocol 2.1: Synthesis of this compound
Causality and Rationale: This protocol utilizes a cyclocondensation reaction. Methylhydrazine provides the N1-N2 fragment of the pyrazole ring. The 1,3-dicarbonyl synthon reacts with both nucleophilic centers of the hydrazine to form the five-membered heterocyclic ring. The choice of an alcoholic solvent like methanol or ethanol is ideal as it effectively dissolves the reactants and is easy to remove post-reaction.
Materials:
-
Methylhydrazine
-
A suitable 1,3-dicarbonyl precursor (e.g., acetylacetaldehyde dimethyl acetal or a related synthon)
-
Methanol or Ethanol
-
Glacial Acetic Acid (as a catalyst, optional)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in methanol (100 mL).
-
Hydrazine Addition: Add methylhydrazine (1.1 eq) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain this compound as a pure solid or oil.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis and purification of the pyrazole ligand.
Protocol 2.2: Ligand Characterization
Self-Validation: Proper characterization is a self-validating step, ensuring the synthesized material is indeed the target compound before proceeding to complexation reactions. The combination of NMR, IR, and MS provides unambiguous structural confirmation.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Confirms proton environment and structure. | - Singlet for the N-CH₃ group (~3.8-4.2 ppm).- Singlet for the acetyl CH₃ group (~2.4-2.6 ppm).- Two doublets for the pyrazole ring protons (H3 and H4) (~6.5-7.8 ppm). |
| ¹³C NMR | Confirms carbon backbone. | - Signal for the carbonyl carbon (C=O) (~190 ppm).- Signals for the pyrazole ring carbons.- Signals for the two methyl carbons. |
| FT-IR | Identifies key functional groups. | - Strong C=O stretch from the acetyl group (~1660-1680 cm⁻¹).- C=N and C=C stretching vibrations from the pyrazole ring (~1500-1600 cm⁻¹). |
| Mass Spec. | Confirms molecular weight. | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the formula C₆H₈N₂O (MW: 124.14 g/mol ).[4][5] |
Synthesis of Metal Complexes
The synthesized ligand can be reacted with various metal salts to form coordination complexes. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent is critical and depends on the desired coordination environment and solubility.
Protocol 3.1: General Synthesis of a [M(L)₂X₂] Type Complex
Causality and Rationale: This protocol describes a general method for forming an octahedral or square planar complex with a 2:1 ligand-to-metal ratio. Using a solvent in which the ligand is soluble but the complex is less soluble can facilitate product isolation via precipitation upon formation. The stoichiometry is set to 2.2 equivalents of the ligand to ensure complete coordination to the metal center and drive the reaction to completion.
Materials:
-
This compound (Ligand, L)
-
A metal(II) salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, ZnCl₂) (Metal Precursor, MX₂)
-
Ethanol or Methanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve the ligand (2.2 eq) in hot ethanol (30 mL) in a 100 mL round-bottomed flask with stirring.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimal amount of hot ethanol (10-20 mL).
-
Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or precipitation of the complex is often observed immediately.
-
Reaction: Reflux the resulting mixture for 2-4 hours to ensure the reaction goes to completion.
-
Isolation:
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration.
-
If no precipitate forms, slowly add diethyl ether to the solution until it becomes turbid, then allow it to stand, often at 4°C, to induce crystallization or precipitation.
-
-
Washing and Drying: Wash the collected solid product with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials. Dry the complex in a vacuum desiccator.
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of a metal complex.
Characterization of Coordination Complexes
Confirming the formation and structure of the coordination complex is a critical validation step. A combination of spectroscopic and analytical techniques is employed.
Rationale: The key to confirming coordination is to observe changes in the ligand's spectroscopic signature upon binding to the metal. The shift in the carbonyl stretching frequency in the IR spectrum is a direct indicator of its involvement in bonding.
| Technique | Purpose | Expected Observations and Interpretation |
| FT-IR | Confirm coordination of the acetyl group. | A shift of the C=O stretching frequency to a lower wavenumber (e.g., from ~1670 cm⁻¹ to ~1630-1650 cm⁻¹) indicates a weakening of the C=O bond due to coordination of the oxygen atom to the electron-accepting metal center. |
| UV-Vis | Probe the electronic environment of the metal ion. | For transition metal complexes (e.g., Co, Ni, Cu), broad, low-intensity bands in the visible region (400-800 nm) correspond to d-d transitions, which are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). |
| Elemental Analysis | Determine the empirical formula (C, H, N content). | The experimental percentages should match the calculated values for the proposed formula (e.g., [M(C₆H₈N₂O)₂X₂]), confirming the ligand-to-metal stoichiometry. |
| Magnetic Susceptibility | Determine the number of unpaired electrons. | For paramagnetic metals (e.g., Cu(II), high-spin Co(II)), the measured magnetic moment helps confirm the oxidation state and provides insight into the coordination geometry. |
| Single-Crystal X-ray Diffraction | Unambiguously determine the solid-state structure. | Provides precise bond lengths, bond angles, coordination number, and overall geometry of the complex, offering definitive proof of the N,O-bidentate chelation mode. |
Potential Applications
The true value of synthesizing novel coordination compounds lies in their potential applications. Based on the extensive literature on pyrazole-based metal complexes, several key areas can be explored.
-
Homogeneous Catalysis: Pyrazole-metal complexes are known to be active catalysts for various organic transformations, such as oxidation, reduction, and C-C coupling reactions. The N,O-chelation can provide a stable and well-defined coordination sphere that is robust under catalytic conditions.
-
Antimicrobial and Anticancer Agents: A significant body of research shows that the biological activity of organic ligands can be enhanced upon coordination to a metal center.[1][6] The resulting complexes of this compound could be screened for their activity against various bacterial, fungal, or cancer cell lines.
-
Materials Science: These complexes can serve as building blocks for constructing more complex supramolecular structures or metal-organic frameworks (MOFs) with potential applications in gas storage, separation, or sensing.
Logical Flow of Application Development
Caption: Potential research and application pathways for the metal complexes.
References
Application Note: Comprehensive Analytical Strategies for the Detection and Quantification of 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Introduction
1-(1-methyl-1H-pyrazol-5-yl)ethanone is a key building block and potential impurity in the synthesis of various pharmaceutically active compounds. The pyrazole moiety is a common scaffold in drug discovery, known for a wide range of biological activities.[1][2] The precise and accurate determination of this compound is critical for ensuring the quality, safety, and efficacy of final drug products. This application note provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, tailored for researchers, scientists, and professionals in drug development and quality control. We will explore orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed protocols and the scientific rationale behind the experimental choices.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar compounds like this compound, making it ideal for both potency assays and the detection of process-related impurities.[3] The method's versatility allows for its application in various stages of drug development, from reaction monitoring to final product release testing.
1.1. Rationale for Method Development
The selection of chromatographic conditions is paramount for achieving a robust and reliable separation. A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the analyte. The mobile phase, a mixture of acetonitrile and water, is selected for its UV transparency and miscibility. A phosphate buffer is incorporated to maintain a consistent pH, thereby ensuring reproducible retention times and peak shapes, as ionizable functionalities can be sensitive to pH changes. UV detection is employed based on the chromophoric nature of the pyrazole ring and the acetyl group.
1.2. Experimental Protocol: RP-HPLC Method
This protocol outlines a validated RP-HPLC method for the quantification of this compound.
1.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (for pH adjustment)
-
Methanol (for sample dissolution)
1.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
1.2.4. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution: Prepare the sample by dissolving it in methanol to achieve a target concentration of approximately 100 µg/mL.
1.3. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A typical range is 50-150 µg/mL.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Trace Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][7] It is particularly useful for identifying and quantifying trace-level impurities that may not be amenable to HPLC analysis.
2.1. Rationale for Method Development
The volatility of this compound makes it a suitable candidate for GC analysis. A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is a good starting point for the separation of a broad range of compounds. The mass spectrometer provides highly selective and sensitive detection, and the resulting mass spectrum serves as a chemical fingerprint for unambiguous identification.
2.2. Experimental Protocol: GC-MS Method
This protocol provides a general framework for the GC-MS analysis of this compound.
2.2.1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Methanol (for initial sample dissolution)
-
Internal Standard (e.g., a structurally similar, non-interfering compound)
2.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2.2.3. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
2.2.4. Sample Preparation
-
Standard Solution: Prepare a stock solution of the reference standard in methanol. Further dilute with dichloromethane to the desired concentration.
-
Sample Solution: Dissolve the sample in a minimal amount of methanol and then dilute with dichloromethane.[7]
-
Internal Standard: Spike both standard and sample solutions with a known concentration of the internal standard.
2.3. Data Analysis
The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of the reference standard. Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the internal standard. The fragmentation pattern in the mass spectrum can provide valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It can also be used for quantitative analysis (qNMR) and to assess the purity of the compound without the need for a reference standard of the impurities.
3.1. Rationale for NMR Analysis
¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum allow for the complete assignment of the proton signals. The ¹³C NMR spectrum provides information about the number and types of carbon atoms present.
3.2. Experimental Protocol: NMR Analysis
3.2.1. Materials and Reagents
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional, as the solvent signal can be used as a reference)
3.2.2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher)
3.2.3. Data Acquisition
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional): Techniques such as COSY and HSQC can be used to further confirm the structure by establishing correlations between protons and between protons and carbons.
3.3. Expected Spectral Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly depending on the solvent and instrument.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| CH₃ (N-methyl) | ~3.9 | Singlet | 3H | N-CH₃ |
| CH₃ (acetyl) | ~2.5 | Singlet | 3H | CO-CH₃ |
| Pyrazole H | ~6.5 | Doublet | 1H | Pyrazole CH |
| Pyrazole H | ~7.4 | Doublet | 1H | Pyrazole CH |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| CO-CH₃ | ~27 | Acetyl CH₃ |
| N-CH₃ | ~37 | N-CH₃ |
| Pyrazole CH | ~110 | Pyrazole C-H |
| Pyrazole CH | ~140 | Pyrazole C-H |
| Pyrazole C | ~145 | Pyrazole C-N |
| C=O | ~190 | Carbonyl |
Workflow Diagrams
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection, quantification, and structural confirmation of this compound. The choice of technique will depend on the specific analytical need, with HPLC being well-suited for routine quality control, GC-MS for trace volatile impurity analysis, and NMR for definitive structural elucidation. Proper method validation is essential to ensure the reliability and accuracy of the data generated. By employing these orthogonal techniques, researchers and drug development professionals can confidently assess the quality and purity of this compound, thereby ensuring the integrity of their research and the safety of the final pharmaceutical products.
References
- 1. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. wjarr.com [wjarr.com]
- 7. benchchem.com [benchchem.com]
Topic: Developing Assays with 1-(1-methyl-1H-pyrazol-5-yl)ethanone
An Application Note and Strategic Guide for Researchers
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous approved pharmaceuticals and clinical candidates.[1] This application note provides a strategic framework and detailed protocols for utilizing 1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2), a versatile building block, in the development of robust biochemical and cell-based assays. We move beyond simple procedural lists to explain the causal logic behind experimental design, empowering researchers to screen for novel biological activities and initiate successful drug discovery campaigns. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this high-potential scaffold for target validation and hit identification.
Introduction: The Scientific Rationale
The value of a small molecule in drug discovery is defined by its structural features and the biological questions it can help answer. This compound is a compound of significant interest due to the convergence of two critical chemical moieties:
-
The 1-Methyl-1H-pyrazole Core: This five-membered aromatic heterocycle is renowned for its metabolic stability and its ability to engage in a wide array of non-covalent interactions within protein active sites.[1] The N-methylation at position 1 pre-empts N-H tautomerization and certain metabolic pathways, offering a stable and predictable scaffold for fragment-based design and library development. Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]
-
The C5-Ethanone (Acetyl) Group: This ketone functional group is a pivotal feature. It acts as a potent hydrogen bond acceptor and provides a reactive handle for either covalent interaction with nucleophilic residues like lysine or for synthetic elaboration to explore structure-activity relationships (SAR).[5]
This guide, therefore, treats this compound not as a molecule with a single known function, but as a versatile chemical probe. We will provide protocols for two distinct, high-value assay platforms—a biochemical kinase inhibition assay and a cell-based cytotoxicity cascade—to serve as templates for broader screening endeavors.
Caption: Key structural features of the scaffold.
The Strategic Assay Development Workflow
A successful screening campaign is a multi-stage process designed to identify true, validated "hits" while systematically eliminating artifacts.[6] The choice of the primary assay is dictated by the biological hypothesis. Is the goal to find an inhibitor of a specific purified enzyme (biochemical), or is it to identify compounds that affect a complex cellular phenotype (cell-based)?
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(1-methyl-1H-pyrazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues you may encounter during the synthesis of this compound. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles.
Issue 1: Consistently Low Yields
Question: My reaction yield for the acylation of 1-methyl-1H-pyrazole is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, a reaction that typically proceeds via a Friedel-Crafts-type acylation, can stem from several factors. Understanding the reactivity of the pyrazole ring is crucial. The pyrazole ring is an electron-rich heterocycle, but the nitrogen atoms can also be protonated or complex with Lewis acids, which deactivates the ring towards electrophilic substitution.[1]
Potential Causes and Solutions:
-
Suboptimal Acylating Agent and Catalyst:
-
The Cause: The choice of acylating agent and Lewis acid catalyst is critical. While acetyl chloride or acetic anhydride are common acylating agents, the strength of the Lewis acid needs to be carefully considered. A very strong Lewis acid like aluminum chloride (AlCl₃) can complex strongly with the nitrogen atoms of the pyrazole ring, leading to deactivation.[2][3]
-
The Solution: Consider using a milder Lewis acid. Zinc oxide (ZnO) or phosphotungstic acid have been shown to be effective and more environmentally friendly catalysts for Friedel-Crafts acylation.[4][5] Alternatively, using a superstoichiometric amount of a weaker Lewis acid might be necessary to account for complexation with both the substrate and the product.
-
-
Incorrect Reaction Temperature:
-
The Cause: Friedel-Crafts acylations can be sensitive to temperature. Too low a temperature may lead to an impractically slow reaction rate, while excessively high temperatures can promote side reactions and decomposition of the starting material or product.
-
The Solution: A systematic optimization of the reaction temperature is recommended. Start at a moderate temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Some procedures for similar pyrazole syntheses have found success at elevated temperatures, such as 95°C.[6]
-
-
Presence of Moisture:
-
The Cause: Friedel-Crafts reactions are highly sensitive to moisture. Water can react with the acylating agent (e.g., acetyl chloride) to form acetic acid, and it can also deactivate the Lewis acid catalyst.
-
The Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.
-
-
Poor Regioselectivity:
-
The Cause: Acylation of 1-methyl-1H-pyrazole can potentially occur at different positions on the ring. While the C5 position is generally favored electronically and sterically, acylation at other positions can lead to a mixture of isomers and thus a lower yield of the desired product.
-
The Solution: The choice of solvent and catalyst can influence regioselectivity. Experiment with different solvent systems, from non-polar (e.g., dichloromethane, 1,2-dichloroethane) to more polar aprotic solvents (e.g., nitromethane). The steric bulk of the acylating agent can also play a role.
-
Issue 2: Formation of Significant Side-Products
Question: I am observing a significant amount of a side-product in my reaction mixture, which is complicating purification. How can I identify and minimize it?
Answer:
The formation of side-products is a common challenge. The most likely side-product in the acylation of a pyrazole is the O-acylated product, especially if there is a tautomeric hydroxyl group present, as in pyrazolone derivatives.[7] For 1-methyl-1H-pyrazole itself, other side reactions can occur.
Potential Side-Products and Mitigation Strategies:
-
Di-acylation:
-
The Cause: Although the acetyl group is deactivating, under harsh reaction conditions (high temperature, excess acylating agent, and strong catalyst), a second acylation might occur.
-
The Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent. Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
N-Acylation:
-
The Cause: While less common for N-alkylated pyrazoles, interaction of the acylating agent with the N2 nitrogen is possible, potentially leading to the formation of a pyrazolium salt, which would be unreactive towards C-acylation.
-
The Solution: Careful selection of a Lewis acid that coordinates preferentially with the acylating agent over the pyrazole nitrogen can minimize this.
-
-
Polymerization/Decomposition:
-
The Cause: Electron-rich heterocycles can be prone to polymerization or decomposition under strongly acidic conditions.
-
The Solution: Use the mildest possible reaction conditions (catalyst, temperature) that still afford a reasonable reaction rate. Ensure that the work-up procedure effectively neutralizes the acidic catalyst.
-
Issue 3: Difficulty in Product Purification
Question: The crude product is difficult to purify. What are the recommended purification techniques for this compound?
Answer:
Effective purification is key to obtaining the final product in high purity. The choice of method will depend on the nature of the impurities.
Purification Strategies:
-
Column Chromatography:
-
Recommendation: Silica gel column chromatography is the most common and effective method for purifying compounds of this type.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.
-
-
Recrystallization:
-
Recommendation: If the crude product is a solid and has a relatively high purity, recrystallization can be an excellent final purification step.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, methanol, isopropanol, or mixtures with water.
-
-
Acid-Base Extraction:
-
Recommendation: If acidic or basic impurities are present, an aqueous work-up with a dilute acid and/or base wash can be very effective. For example, washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted acetic anhydride (as acetate) and acidic byproducts.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route to this compound?
The most direct and widely used method is the Friedel-Crafts acylation of 1-methyl-1H-pyrazole with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[2][3]
Q2: Are there alternative synthetic strategies to consider?
Yes, alternative routes exist, although they may be more complex. One approach involves the cyclization of a suitable precursor. For instance, the reaction of a β-diketone derivative with methylhydrazine can yield a pyrazole ring.[8][9] Another method involves the N-methylation of a pre-formed pyrazolyl ethanone.[10]
Q3: What are the key reaction parameters to control for optimal results?
The critical parameters to control are:
-
Stoichiometry: Precise control of the molar ratios of the reactants and catalyst.
-
Temperature: Maintaining the optimal reaction temperature to balance reaction rate and selectivity.
-
Anhydrous Conditions: Rigorous exclusion of moisture.
-
Reaction Time: Monitoring the reaction to determine the point of maximum product formation and minimum side-product formation.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique. Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.
Q5: What are the typical spectroscopic signatures of this compound?
While specific data should be obtained for your sample, you can generally expect:
-
¹H NMR: Signals corresponding to the methyl group on the pyrazole nitrogen, the acetyl methyl group, and the two protons on the pyrazole ring.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrazole ring, and the two methyl carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (124.14 g/mol ).[11]
Experimental Protocols
Optimized Friedel-Crafts Acylation Protocol
This protocol provides a starting point for the synthesis. Optimization of specific parameters may be necessary based on your laboratory conditions and available reagents.
Materials:
-
1-methyl-1H-pyrazole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (or other suitable Lewis acid)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM.
-
Add the solution of 1-methyl-1H-pyrazole dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid | Typical Stoichiometry | Reaction Conditions | Reported Advantages | Potential Drawbacks |
| AlCl₃ | 1.1 - 2.5 equiv. | 0 °C to RT | High reactivity | Strong complexation, moisture sensitive |
| FeCl₃ | Catalytic to stoichiometric | RT to reflux | Less expensive than AlCl₃ | Can be less reactive |
| ZnCl₂ | Stoichiometric | RT to reflux | Milder than AlCl₃ | Slower reaction rates |
| ZnO | Catalytic | Reflux | Environmentally benign | May require higher temperatures |
| Phosphotungstic Acid | Catalytic | RT to reflux | Reusable, "green" catalyst | May require specific support materials |
Visualizations
Diagram 1: Workflow for Optimizing Acylation Yield
Caption: Workflow for the systematic optimization of the Friedel-Crafts acylation of 1-methyl-1H-pyrazole.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scbt.com [scbt.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Welcome to the technical support center for 1-(1-methyl-1H-pyrazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues commonly encountered with this compound. As a substituted pyrazole, this compound often exhibits limited aqueous solubility, which can pose significant challenges in experimental design and formulation development. This resource offers in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to ensure you can effectively work with this compound and achieve reliable, reproducible results.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound possesses a heterocyclic aromatic pyrazole ring, which contributes to its relatively non-polar character and potential for strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. These characteristics can lead to high lattice energy, making it difficult for solvents to dissolve the compound. While generally more soluble in organic solvents, its poor aqueous solubility is a critical hurdle for many biological and pharmaceutical applications.
Compound Properties Overview:
| Property | Value | Source |
| CAS Number | 137890-05-2 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Predicted logP | ~0.1 | [2] |
Note: The logP value is a calculated prediction and serves as an indicator of the compound's lipophilicity. A low logP value suggests a degree of hydrophilicity, yet practical solubility can be limited by other factors like crystal lattice energy.
Troubleshooting Guide: A Phased Approach to Solubility Enhancement
This section provides a structured, question-and-answer-based troubleshooting guide. We recommend starting with the simplest methods and progressing to more complex techniques as needed.
Phase 1: Initial Solvent Screening & Simple Adjustments
Question 1: I am unable to dissolve this compound in my aqueous buffer. What should be my first step?
Answer: Your initial step should be to attempt dissolution in a small amount of a water-miscible organic co-solvent before adding your aqueous buffer. Dimethyl sulfoxide (DMSO) is an excellent and widely used choice due to its powerful "super solvent" properties.[3]
-
Rationale: Many organic compounds that are poorly soluble in water will readily dissolve in a suitable organic solvent. By creating a concentrated stock solution in a water-miscible organic solvent, you can then dilute this into your aqueous medium.
-
Recommended Protocol:
-
Weigh out the desired amount of this compound.
-
Add a minimal volume of DMSO to completely dissolve the compound.
-
Gently vortex or sonicate if necessary to aid dissolution.
-
Once fully dissolved, slowly add your aqueous buffer to the desired final concentration, vortexing during the addition to ensure proper mixing and prevent precipitation.
-
Question 2: My compound precipitates out of solution when I add the aqueous buffer to my DMSO stock. What should I do?
Answer: This indicates that the final concentration of your compound in the aqueous buffer is above its solubility limit, even with the presence of a small amount of DMSO. You can address this by either decreasing the final concentration of your compound or by employing a co-solvent system.
-
Rationale: A co-solvent system works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[4]
-
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest approach is to lower the target concentration of your compound in the final aqueous solution.
-
Utilize a Co-solvent System: If a higher concentration is necessary, a co-solvent system can be effective. A common formulation for poorly soluble pyrazole compounds involves a mixture of DMSO, PEG400, and Tween-80.[5]
-
Example Formulation: A stock solution could be prepared in 10% DMSO, 40% PEG400, and 5% Tween-80, with the final volume brought up with saline or your experimental buffer.
-
-
Phase 2: Modifying the Physicochemical Environment
Question 3: Adjusting the concentration and using a simple co-solvent system is not sufficient. Are there other ways to increase the solubility of my compound?
Answer: Yes, you can further enhance solubility by modifying the pH of your solution or by using surfactants.
-
pH Adjustment:
-
Rationale: The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH. For ionizable drugs, adjusting the pH can significantly increase solubility.[6][7] By altering the pH, you can shift the equilibrium towards the more soluble ionized form of the compound.
-
Experimental Protocol:
-
Determine the pKa of this compound (if not available, this can be predicted using cheminformatics software).
-
Prepare a series of buffers with pH values spanning a range around the predicted pKa.
-
Attempt to dissolve the compound in each buffer to determine the optimal pH for solubility. For a basic compound, a lower pH will generally increase solubility, while for an acidic compound, a higher pH is required.
-
-
-
Surfactant-Mediated Solubilization:
-
Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[8] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[9][10]
-
Experimental Protocol:
-
Select a suitable surfactant. Common choices include Sodium Lauryl Sulfate (SLS), Tween-80, or Pluronic F68.
-
Prepare a stock solution of the surfactant in your desired aqueous buffer at a concentration above its CMC.
-
Add the this compound to the surfactant solution and agitate (e.g., vortex, sonicate, or stir) until dissolved.
-
-
Phase 3: Advanced Formulation Strategies
Question 4: I need to prepare a more stable and highly concentrated solution for in vivo studies or long-term storage. What advanced techniques can I use?
Answer: For more demanding applications, advanced formulation strategies such as cyclodextrin complexation or the preparation of solid dispersions are highly effective.
-
Cyclodextrin Complexation:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes by encapsulating a poorly soluble "guest" molecule (your compound) within their cavity, thereby increasing its solubility and stability in aqueous solutions.[11][12]
-
Experimental Protocol (Kneading Method):
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Wet the cyclodextrin with a small amount of water to form a paste.
-
Slowly add this compound to the paste and knead thoroughly in a mortar and pestle for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture (e.g., in a vacuum oven at 40°C) and pass it through a sieve to obtain a fine powder. This powder can then be dissolved in an aqueous medium.
-
-
-
Solid Dispersion:
-
Rationale: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix. This can be achieved by methods such as solvent evaporation or melting.[13][14] The resulting product often has the drug in an amorphous state, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[15]
-
Experimental Protocol (Solvent Evaporation Method):
-
Select a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000.
-
Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid mass is then collected, pulverized, and sieved to obtain a fine powder with enhanced solubility.
-
-
Visualizing the Troubleshooting Workflow
Caption: A stepwise decision tree for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be soluble in water?
Q2: What are the best initial organic solvents to try for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO), ethanol, and methanol are excellent starting points for creating a stock solution.
Q3: Can heating be used to improve solubility?
A3: Yes, for many compounds, solubility increases with temperature. You can gently warm the solvent while attempting to dissolve the compound. However, be cautious about the thermal stability of this compound, especially for prolonged periods at high temperatures.
Q4: Are there any safety precautions I should take when using these solubilization techniques?
A4: Always work in a well-ventilated area, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When using sonication, be mindful of the potential for aerosol generation.
Q5: How can I determine the concentration of my dissolved compound?
A5: After attempting to dissolve the compound and removing any undissolved material by centrifugation or filtration, the concentration of the supernatant can be determined using a suitable analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), provided you have a standard curve.
References
- 1. scbt.com [scbt.com]
- 2. 1-(1H-Pyrazol-1-yl)ethanone | C5H6N2O | CID 549278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. iosrphr.org [iosrphr.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. japsonline.com [japsonline.com]
- 15. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
Technical Support Center: Purification of 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Welcome to the technical support center for the purification of 1-(1-methyl-1H-pyrazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this valuable heterocyclic ketone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve purification challenges in your laboratory.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a compound is the foundation of any successful purification strategy. For this compound, the following information is key:
| Property | Value | Source |
| CAS Number | 137890-05-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₈N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 124.14 g/mol | --INVALID-LINK--[1] |
| Appearance | Likely a light yellow solid | Based on the appearance of the isomer 1-(3-Methyl-1H-pyrazol-4-yl)-ethanone. |
| Storage Temperature | 0-5°C, Inert atmosphere | --INVALID-LINK--, --INVALID-LINK--[2] |
Purification Strategy Decision Workflow
Choosing the right purification technique is paramount. This decision is primarily driven by the nature of the impurities and the scale of your experiment. The following flowchart provides a logical workflow for selecting the most appropriate purification method for this compound.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guides
This section addresses specific problems you might encounter during the purification of this compound.
Recrystallization Issues
Recrystallization is often the most efficient purification method for solids. However, several challenges can arise.
Q: My compound will not crystallize from solution, even after cooling. What should I do?
A: This is a common issue that can often be resolved with a systematic approach:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution. This seed crystal will act as a template for further crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound. Be cautious not to evaporate too much, as this can cause the compound to "oil out" or precipitate impurities.
-
Lower Temperature: If you have been cooling the solution in an ice bath, try a colder bath, such as a dry ice/acetone slurry.
-
-
Re-evaluate Your Solvent System: The principle of recrystallization relies on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.
-
Single Solvent: If your compound is too soluble in the chosen cold solvent, you may need to select a less polar solvent. Conversely, if it is not soluble enough in the hot solvent, a more polar solvent may be required.
-
Mixed Solvents: A powerful technique is to use a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. Common mixed solvent systems for pyrazole derivatives include ethanol/water and hexane/ethyl acetate.[4]
-
Q: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent.
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate.
-
Add More Solvent: The concentration of your compound may be too high. Add a small amount of the hot solvent to the mixture and reheat until the oil dissolves. Then, cool slowly.
-
Change the Solvent System: Choose a solvent with a lower boiling point. If using a mixed solvent system, you can try altering the ratio of the two solvents.
Column Chromatography Issues
Column chromatography is a versatile technique for separating compounds with similar polarities.[5]
Q: I am not getting good separation of my compound from an impurity on the column. What can I do?
A: Poor separation can be due to several factors. Here's how to troubleshoot:
-
Optimize the Solvent System: The choice of eluent is critical for good separation.
-
Thin-Layer Chromatography (TLC): Before running a column, always optimize your solvent system using TLC. The ideal solvent system will give your desired compound an Rf value of 0.2-0.4 and show good separation from all impurities. For pyrazole derivatives, mixtures of hexane and ethyl acetate are commonly used.[6]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This will help to elute the less polar compounds first, followed by the more polar ones.
-
-
Column Packing: A well-packed column is essential for good separation.
-
Avoid Air Bubbles and Cracks: Air bubbles or cracks in the stationary phase will lead to channeling and poor separation. Ensure the silica or alumina is properly slurried and packed without any voids.
-
Column Dimensions: A longer, narrower column will generally provide better separation than a shorter, wider one. The ratio of the diameter of the column to the length of the stationary phase should be between 1:10 and 1:20 for optimal results.
-
-
Sample Loading: The way you load your sample onto the column can significantly impact the separation.
-
Concentrated Sample: Dissolve your crude product in the minimum amount of the eluent or a solvent in which it is highly soluble.
-
Dry Loading: For compounds that are not very soluble in the eluent, you can use a dry loading technique. Dissolve your compound in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.
-
Q: My compound is streaking on the TLC plate and the column. Why is this happening?
A: Streaking is often a sign of overloading or interactions between your compound and the stationary phase.
-
Overloading: You may be spotting too much of your compound on the TLC plate or loading too much material onto your column. Try diluting your sample before spotting it on the TLC plate. For column chromatography, a general rule of thumb is to use a 1:20 to 1:50 ratio of crude material to silica gel by weight.
-
Acidic or Basic Compounds: Pyrazoles are basic compounds. If you are using silica gel, which is acidic, strong interactions can lead to streaking. You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to your eluent. Alternatively, you can use a different stationary phase, such as neutral alumina.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Based on the likely physical state as a solid and information on related pyrazole derivatives, recrystallization is expected to be a highly effective and efficient purification method.[4][7] For smaller scales or if recrystallization proves difficult, silica gel column chromatography is a reliable alternative.
Q2: What are the best starting solvents to try for the recrystallization of this compound?
A2: A good starting point for solvent screening would be:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and toluene.
-
Mixed Solvents: Hexane/ethyl acetate, hexane/acetone, and ethanol/water.[4] The choice of solvent will depend on the specific solubility of your compound and its impurities. Small-scale solubility tests in a variety of solvents are highly recommended to identify the optimal system.
Q3: What are the key safety precautions to take during the purification of this compound?
A3: As with any chemical procedure, it is crucial to follow standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for the compound and any solvents used to be aware of all potential hazards. A related compound, 1-(1H-pyrazol-1-yl)ethanone, is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[8]
Q4: My purified this compound is a colored solid. How can I decolorize it?
A4: A colored product often indicates the presence of minor, highly colored impurities.
-
Charcoal Treatment: Dissolve the compound in a suitable hot solvent and add a small amount of activated charcoal (typically 1-2% by weight). Stir or briefly heat the mixture, and then filter it hot through a pad of celite to remove the charcoal. The desired compound should remain in the filtrate, which can then be cooled to induce crystallization.
-
Recrystallization: Often, a simple recrystallization is sufficient to remove colored impurities, as they may be more soluble in the mother liquor.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
This protocol is suitable if a single solvent with a good temperature-solubility profile is identified.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For better recovery, the flask can be placed in an ice bath after initial crystal formation at room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography
This protocol is ideal for separating mixtures when recrystallization is not effective.
-
TLC Analysis: Determine the optimal eluent system using TLC, aiming for an Rf of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and pack it into a column of appropriate size. Allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the elution process by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- 1. scbt.com [scbt.com]
- 2. 137890-05-2|this compound|BLD Pharm [bldpharm.com]
- 3. biosynce.com [biosynce.com]
- 4. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1-(1H-Pyrazol-1-yl)ethanone | C5H6N2O | CID 549278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 1-(1-methyl-1H-pyrazol-5-yl)ethanone in Solution
Welcome to the technical support center for 1-(1-methyl-1H-pyrazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues users face when handling solutions of this compound.
Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration and is the compound degraded?
A1: Discoloration is a common indicator of degradation. The yellowing or browning of your solution is likely due to the formation of degradation products. This can be initiated by several factors, including:
-
Oxidation: The pyrazole ring and the acetyl group can be susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or peroxides in the solvent. Oxidative degradation can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the breakdown of the compound.[1]
-
Extreme pH: Both highly acidic and highly basic conditions can catalyze the hydrolysis or rearrangement of the molecule. The pyrazole ring itself is generally stable, but the substituents can influence its reactivity.[2]
The presence of color does not automatically mean your compound is completely unusable, but it does indicate a loss of purity and the presence of unknown species that could interfere with your experiments. It is crucial to analytically determine the extent of degradation.
Q2: I'm seeing a loss of potency or inconsistent results in my biological assays using a stock solution of this compound. Could this be a stability issue?
A2: Absolutely. Inconsistent results are a hallmark of compound instability. If the concentration of the active compound is decreasing over time due to degradation, you will observe a corresponding decrease in its biological effect. This is particularly problematic when using aged stock solutions or when experiments are run over extended periods. To ensure reproducible data, it is imperative to use freshly prepared solutions or to have validated the stability of your stock solution under your specific storage conditions.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: Based on general safety and handling guidelines for similar pyrazole derivatives, the following storage conditions are recommended to maximize the shelf-life of your solutions:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage.[3][4] For short-term use, refrigeration at 2-8°C is advisable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Atmosphere: For sensitive applications, it is best practice to overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Container: Use high-quality, inert containers (e.g., borosilicate glass) to prevent leaching of contaminants that could catalyze degradation.
Q4: Which solvents are recommended for preparing a stable stock solution?
A4: While specific solubility data for this compound is not extensively published, general guidelines for pyrazole compounds suggest the following:
-
Primary Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for creating highly concentrated stock solutions due to their excellent solvating power for many organic molecules.[5]
-
Aqueous Formulations: For biological assays, it is often necessary to dilute the DMSO or DMF stock into an aqueous buffer. To maintain solubility and stability in aqueous media, co-solvents and surfactants such as polyethylene glycol (PEG400) and Tween-80 can be employed.[5] It is critical to ensure the final concentration of the organic solvent is compatible with your experimental system.
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific problems you may encounter.
Troubleshooting Guide 1: Investigating Solution Discoloration and Degradation
If you observe a change in the color of your solution, follow this workflow to identify the cause and take corrective action.
Caption: Workflow for troubleshooting solution discoloration.
Troubleshooting Guide 2: Addressing Inconsistent Experimental Results
When faced with poor reproducibility in your assays, this guide will help you determine if compound stability is the root cause.
Caption: Workflow for addressing inconsistent experimental results.
Part 3: Experimental Protocols
To ensure the stability and reliability of your solutions, it is often necessary to perform in-house stability studies. The following protocols provide a framework for conducting forced degradation studies, which are an essential component of understanding a compound's intrinsic stability.[2][6][7]
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh a known amount of this compound.
-
Dissolve in an appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Vortex or sonicate until fully dissolved.
-
Store in small aliquots in amber vials at -20°C or -80°C.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer.
-
Be mindful of the final DMSO concentration and its potential effects on your assay.
-
Protocol 2: Forced Degradation Study
This study will expose the compound to various stress conditions to identify potential degradation pathways.[2][6] An ideal outcome for these studies is to achieve 5-20% degradation of the parent compound.[6][7]
Materials:
-
This compound
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stressed Samples:
-
Prepare a solution of the compound in a 1:1 ACN:water mixture (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the solution, add 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a third aliquot, add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the initial solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the initial solution to a photostability chamber (ICH Q1B guidelines) or a strong light source for 24 hours.[1] Keep a control sample wrapped in foil at the same temperature.
-
Control Sample: Keep an aliquot of the initial solution at 4°C, protected from light.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 3).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).
-
If no degradation is observed, the stress conditions can be made more stringent (e.g., higher temperature, longer exposure time, higher concentration of acid/base/H₂O₂).
-
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from any potential degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a common additive like 0.1% formic acid or trifluoroacetic acid is typically effective.
-
Method Development:
-
Inject a mixture of the control and the most degraded sample from the forced degradation study.
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks.
-
Ensure the peak shape of the parent compound is symmetrical.
-
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity. Mass spectrometry (MS) can be used for the identification of degradants.
Part 4: Recommendations for Stabilization
Based on the potential degradation pathways identified, here are some strategies to enhance the stability of your solutions.
Solvent and Formulation Considerations
| Parameter | Recommendation | Rationale |
| Solvent Purity | Use high-purity, anhydrous solvents. | Impurities such as water, peroxides, or metal ions can catalyze degradation. |
| pH of Aqueous Buffers | Maintain a pH as close to neutral (6.5-7.5) as possible. | Avoids acid and base-catalyzed hydrolysis. |
| Co-solvents | For aqueous solutions, consider using co-solvents like PEG400.[5] | Can improve solubility and stability by reducing the activity of water. |
Use of Stabilizing Agents
If oxidative degradation is a concern, the addition of an antioxidant can be beneficial.
-
Butylated Hydroxytoluene (BHT): A common radical scavenger that can be added at low concentrations (e.g., 0.01-0.1%) to organic stock solutions to inhibit auto-oxidation.[8][9][10][11] It is important to confirm that BHT does not interfere with your downstream assays.
The workflow for deciding on and implementing a stabilization strategy is outlined below:
Caption: Decision tree for implementing stabilization strategies.
By following these guidelines and protocols, you will be better equipped to handle solutions of this compound, ensuring the integrity and reproducibility of your experimental data.
References
- 1. database.ich.org [database.ich.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.de [fishersci.de]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solved 17) Butylated hydroxytoluene, or BHT, is a potent | Chegg.com [chegg.com]
- 11. Solved 9. Butylated hydroxytoluene, or BHT, is a potent | Chegg.com [chegg.com]
Technical Support Center: Troubleshooting 1-(1-methyl-1H-pyrazol-5-yl)ethanone Assays
Welcome to the technical support guide for assays involving 1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS: 137890-05-2)[1][2][3]. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex challenges encountered during the analytical quantification of this pyrazole derivative. As a nitrogen-containing heterocyclic compound, it presents unique analytical behaviors that require a systematic and well-understood approach to ensure data integrity and reproducibility.[4][5][6] This guide provides in-depth, cause-and-effect explanations and validated protocols to empower you to identify, isolate, and rectify assay interference and performance issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a small organic molecule with the chemical formula C₆H₈N₂O.[2] It belongs to the pyrazole class of N-heterocycles, which are known for their wide range of biological activities and are common scaffolds in pharmaceutical development.[5][6][7] Its structure, featuring a pyrazole ring, makes it susceptible to specific types of interactions during chromatographic analysis, such as interactions with residual silanols on silica-based columns.
Q2: Which analytical techniques are most suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method. However, for higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique.[8][9] LC-MS/MS provides the ability to distinguish the analyte from co-eluting components, which is critical for accurate bioanalysis.[10][11]
Q3: My assay results are highly variable. What are the most common initial culprits?
High variability often points to fundamental issues in one of four areas: mobile phase preparation, pump performance, injector precision, or sample integrity.[12] Inconsistent mobile phase composition can cause retention time shifts, while worn pump seals or air in the system can lead to erratic flow rates and baseline noise.[12][13] It is crucial to change only one variable at a time when troubleshooting to effectively isolate the source of the problem.[12]
Q4: What is a "matrix effect" and how does it relate to my LC-MS/MS assay?
A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[8] These interfering components can be endogenous (lipids, salts) or exogenous (anticoagulants, plasticizers).[14] Matrix effects are a primary cause of poor accuracy and imprecision in bioanalytical methods and must be evaluated during method validation as per regulatory guidance.[8][9][10]
Troubleshooting Guide: From Symptom to Solution
This section addresses specific problems you may observe in your chromatograms. For each problem, potential causes are ranked from most to least common, followed by targeted solutions.
Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape compromises integration accuracy and resolution. Peak tailing is the most frequent issue encountered with heterocyclic amines.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Secondary Silanol Interactions | Acidic silanol groups (-Si-OH) on the silica surface of reversed-phase columns can form strong ionic interactions with the basic nitrogen atoms of the pyrazole ring, causing delayed elution and peak tailing.[15] This effect is more pronounced at mid-range pH where silanols are ionized. | 1. Lower Mobile Phase pH: Add 0.1% formic acid or acetic acid to the mobile phase to suppress silanol ionization (operate column within its stable pH range).[16] 2. Increase Buffer Strength: Use a buffer concentration (e.g., 10-25 mM ammonium formate) on the "plateau" of its effectiveness to ensure consistent ionic strength and masking of silanol activity.[15] 3. Use a Modern Column: Employ a column with high-purity silica and advanced end-capping to minimize available silanol groups. |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will spread on top of the column before separation begins, leading to broad or split peaks.[12] | Rule of Thumb: Whenever possible, dissolve and inject the sample in the initial mobile phase.[12] If a different solvent must be used, ensure it is chromatographically weaker. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to peak fronting as analyte molecules are forced to travel down the column without retention. | Reduce the injection volume or dilute the sample. If high concentration is necessary, consider a column with a larger internal diameter.[15] |
| Column Void or Channeling | A physical void at the column inlet or channeling in the packed bed can cause the sample to travel through different paths, resulting in split or broad peaks. This is often due to pressure shocks or use at an improper pH. | 1. Reverse-flush the column (if permitted by the manufacturer) at a low flow rate. 2. If the problem persists, the column is likely damaged and must be replaced.[15] |
Problem 2: Drifting or Unstable Retention Times
Retention time (RT) is a critical parameter for peak identification. Fluctuations in RT compromise the reliability of your assay.
Caption: Troubleshooting logic for unstable retention times.
Problem 3: Low Signal or Poor Sensitivity
Low signal intensity can prevent the accurate quantification of your analyte, especially at low concentrations.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Matrix Effects (Ion Suppression) | This is the most significant cause of low sensitivity in LC-MS/MS bioanalysis. Co-eluting matrix components compete with the analyte for ionization in the MS source, reducing the number of analyte ions that reach the detector.[8] | 1. Improve Sample Preparation: Switch from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering compounds. 2. Modify Chromatography: Adjust the gradient or mobile phase to move the analyte's peak away from regions of high matrix interference. (See Protocol 2). 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, providing the most accurate correction for signal loss. |
| Improper MS Source Conditions | The efficiency of analyte ionization is highly dependent on source parameters like gas flows, temperature, and voltages. Suboptimal settings will lead to a poor signal. | Systematic Optimization: Infuse a standard solution of the analyte and systematically optimize each source parameter (e.g., capillary voltage, nebulizer pressure, gas temperature) to maximize the signal-to-noise ratio. |
| Sample Degradation | This compound may be unstable under certain pH, temperature, or light conditions, or may be subject to enzymatic degradation in biological samples. | Assess Stability: Perform freeze-thaw, short-term (bench-top), and long-term stability experiments to determine if the analyte is degrading during sample handling, processing, or storage. Adjust procedures accordingly (e.g., work on ice, use stabilizers). |
| Insufficient Sample Cleanup | Even if not causing direct ion suppression, a "dirty" sample can gradually contaminate the MS source, leading to a decline in signal over an analytical batch.[17] | Clean the MS Source: Follow the manufacturer's protocol for cleaning the ion transfer capillary, skimmer, and other source optics. Implement more rigorous sample cleanup to prevent rapid re-contamination. |
Visualizing Assay Interference
The following diagram illustrates the concept of matrix effects within the mass spectrometer's ion source, a critical factor in assay interference.
Caption: Ion suppression due to matrix interference.
Key Experimental Protocols
Protocol 1: Systematic Troubleshooting of an HPLC System
This protocol is based on the "rule of one," which states that you should never change more than one thing at a time.[12]
-
Define the Problem: Clearly articulate the issue (e.g., "Retention time is shifting by +/- 0.5 minutes across 10 injections").
-
Establish a Baseline: Prepare a fresh, simple standard of this compound in the mobile phase. Prepare a fresh batch of mobile phase using high-purity solvents.
-
Isolate the Pump & Detector: Disconnect the column and replace it with a union or a zero-dead-volume connector.
-
Test the Pump & Baseline: Run the mobile phase at the method's flow rate.
-
Observe the Pressure: Is it stable? Fluctuations can indicate worn seals or air bubbles. If unstable, purge the pump.
-
Observe the Detector Baseline: Is it flat and free of noise? A noisy baseline may point to a contaminated flow cell or a failing lamp.[12]
-
-
Isolate the Injector: If the pump and detector are stable, perform several injections of the mobile phase.
-
Look for Pressure Dips/Spikes: A sharp, reproducible pressure spike during injection is normal. Irregularities may suggest a blocked port or a worn injector seal.
-
Look for Ghost Peaks: Peaks appearing in a blank injection indicate contamination in the injector or sample loop.
-
-
Re-introduce the Column: If all other components perform as expected, the column is the most likely source of the problem.
-
Equilibrate Thoroughly: Equilibrate the column with at least 10-15 column volumes of the mobile phase.[13]
-
Inject the Standard: Run the standard prepared in Step 2. If the problem reappears, it is definitively related to the column or a specific interaction with your analyte (see Problem 1 table).
-
Consider Column History: If the column has been used with aggressive solvents or has performed many injections, it may be at the end of its life.[15]
-
Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This experiment helps identify regions in your chromatogram where ion suppression or enhancement occurs.[18]
-
Setup:
-
Use a 'T' connector to merge the flow from the HPLC column with a continuous, low-flow infusion of a pure standard solution of this compound delivered by a syringe pump.
-
Direct the combined flow into the mass spectrometer source.
-
-
Analyte Infusion:
-
Begin infusing the analyte solution at a constant rate (e.g., 5-10 µL/min) while the HPLC runs the mobile phase gradient without any injection.
-
Monitor the analyte's signal in the MS. You should see a stable, elevated baseline corresponding to the constant infusion.
-
-
Matrix Injection:
-
While continuing the infusion, inject a blank, extracted matrix sample (a sample prepared using the exact same procedure as your study samples, but containing no analyte).
-
-
Data Analysis:
-
Monitor the stable baseline of the infused analyte. Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components. A rise in the baseline indicates ion enhancement.
-
Compare the retention time of your analyte in a normal run to the regions of suppression/enhancement identified in this experiment. If your analyte elutes in a region of significant suppression, you must modify the chromatography to shift its retention time.
-
References
- 1. 137890-05-2|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 137890-05-2 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. ovid.com [ovid.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcompare.com [labcompare.com]
- 18. myadlm.org [myadlm.org]
common pitfalls in handling 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Technical Support Center: 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for this compound (CAS 137890-05-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when handling, synthesizing, and utilizing this versatile building block. The following question-and-answer guide is structured to provide direct solutions and explain the underlying chemical principles behind our recommendations.
Section 1: General Handling, Storage, and Safety FAQs
This section addresses the most frequent inquiries regarding the safe handling and long-term stability of the compound.
Question 1: What are the primary safety precautions I should take when working with this compound?
Answer: As with any chemical reagent, proper safety protocols are paramount. Based on available safety data, this compound is classified as an irritant.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
-
Spills: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it into a suitable, sealed container for disposal.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1][2]
Question 2: What are the optimal storage conditions to ensure the long-term stability of this compound?
Answer: The long-term stability of this compound is contingent on proper storage. The pyrazole ring itself is generally stable, but the acetyl group can be susceptible to certain reactions.[5]
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.[1]
-
Atmosphere: Keep the container tightly closed to protect it from atmospheric moisture and oxygen.[2][4] While not strictly necessary for short-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can extend the shelf life by preventing slow oxidative processes.
-
Incompatibilities: Avoid storage near strong oxidizing agents, which can react with the molecule.[1]
Question 3: My solid sample of this compound has developed a slight yellow or brownish tint over time. Is it still usable?
Answer: A slight change in color often indicates the formation of minor impurities, potentially from slow, low-level degradation or oxidation. While the bulk of the material may still be intact, its purity is compromised.
-
Causality: The discoloration could be due to the formation of oligomeric byproducts from self-condensation of the enolizable ketone or oxidation. The pyrazole ring is relatively electron-rich, which can increase its susceptibility to trace oxidative impurities.
-
Recommendation: Before using the material in a sensitive, multi-step synthesis, it is crucial to re-analyze its purity. Run a quick purity check using Thin Layer Chromatography (TLC) against a retained, pure sample if available. For quantitative assessment, an NMR spectrum or LC-MS analysis is recommended.
-
Remediation: If minor impurities are detected, the material can often be repurified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or a rapid filtration through a small plug of silica gel can often remove the colored impurities and restore the compound to a usable state.
Section 2: Synthesis & Purification Pitfalls
The synthesis of substituted pyrazoles can be deceptively complex, with regioselectivity being a primary challenge.
Question 4: I am attempting to synthesize this compound and am struggling with low yields and isomeric impurities. What is going wrong?
Answer: This is a classic challenge in pyrazole synthesis. The reaction of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine can lead to two regioisomers. The formation of the desired 1,5-substituted pyrazole versus the 1,3-substituted isomer is highly dependent on reaction conditions.
-
Mechanistic Insight: The initial condensation between methylhydrazine and the dicarbonyl precursor can occur at either carbonyl group. The subsequent cyclization and dehydration steps lock in the regiochemistry. The relative reactivity of the carbonyls and the pH of the reaction medium are critical control factors.[6][7]
-
Improving Regioselectivity:
-
Control of pH: Acidic conditions often favor the formation of the 1,5-isomer. The reaction should be run in a suitable solvent like ethanol with a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Choice of Precursor: Using a precursor where the two carbonyl-equivalent positions have distinct reactivity can steer the reaction. For example, using 1,1,3,3-tetramethoxypropane, which first hydrolyzes to malondialdehyde, can provide better control.
-
Temperature: Running the reaction at a controlled, lower temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product pathway.
-
Below is a troubleshooting workflow for addressing low yields in this synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Question 5: How can I effectively purify this compound from its 1,3-isomer and other impurities?
Answer: Chromatographic separation is the most reliable method. The two isomers, this compound and 1-(1-methyl-1H-pyrazol-3-yl)ethanone, have different polarities due to the varying electronic environments of the acetyl group relative to the ring nitrogens. The 1,5-isomer is typically less polar.
-
Column Chromatography: Flash column chromatography on silica gel is highly effective. A gradient elution starting with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increasing the polarity will allow for the separation of the two isomers.
-
Recrystallization: If the crude product is relatively pure (>85-90%), recrystallization can be a viable and scalable alternative. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is a good starting point. Dissolve the crude solid in a minimum amount of the more polar solvent while warm, then slowly add the less polar anti-solvent until turbidity is observed. Cool the mixture slowly to induce crystallization.
For a detailed methodology, please refer to the protocol provided below.
Protocol: Purification by Flash Column Chromatography
-
Prepare the Column: Select a glass column appropriate for the scale of your reaction. Pack it with silica gel (230-400 mesh) as a slurry in your starting eluent (e.g., 10% Ethyl Acetate/Hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder ("dry loading"). This technique prevents band broadening and improves separation.
-
Elute the Column: Carefully add the dry-loaded sample to the top of the prepared column. Begin elution with the starting solvent system.
-
Monitor the Separation: Collect fractions and monitor them by TLC, staining with potassium permanganate or visualizing under UV light. The less polar 1,5-isomer should elute first.
-
Combine and Concentrate: Once the fractions are identified, combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.
Section 3: Analytical Data and Troubleshooting
Accurate characterization is essential for confirming the identity and purity of your material.
Question 6: What are the typical solubility characteristics of this compound?
Answer: Understanding the solubility is critical for reaction setup, workup, and purification. Based on its structure—a moderately polar heterocyclic ketone—its solubility profile is predictable.
| Solvent | Solubility | Rationale |
| Water | Sparingly Soluble | The polar ketone and nitrogen atoms offer some hydrogen bonding capability, but the overall molecule has significant non-polar character. |
| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the ketone and nitrogen atoms. |
| Dichloromethane (DCM) | Very Soluble | A polar aprotic solvent that effectively solvates the molecule. |
| Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent commonly used in chromatography for this compound. |
| Tetrahydrofuran (THF) | Very Soluble | A polar aprotic ether that is a good general solvent for many organics. |
| Hexanes, Heptane | Poorly Soluble | Non-polar solvents that are unable to effectively solvate the polar functional groups. Often used as an anti-solvent for recrystallization. |
Question 7: I am seeing unexpected side reactions when using this ketone in a base-catalyzed condensation. What is happening?
Answer: The acetyl group's methyl protons are acidic and readily deprotonated by common bases (e.g., LDA, NaH, alkoxides) to form an enolate. While this is often the desired reactivity for reactions like aldol or Claisen condensations, the pyrazole ring itself can direct or participate in side reactions.
-
Competing Deprotonation: Protons on the pyrazole ring can also be abstracted under very strong basic conditions, leading to a complex mixture of reactive species.
-
Enolate Stability: The stability and reactivity of the formed enolate can be influenced by the electron-donating nature of the N-methylpyrazole ring.
-
Troubleshooting:
-
Base Selection: Use a non-nucleophilic base like LDA or LiHMDS at low temperatures (-78 °C) to ensure clean and rapid enolate formation.
-
Additive Effects: The addition of Lewis acids can sometimes chelate to the ketone and pyrazole nitrogens, altering the reactivity and sterics of the enolate.
-
Protecting Groups: In complex syntheses, it may be necessary to protect the ketone, perform a reaction elsewhere on the molecule, and then deprotect it.
-
References
- 1. fishersci.com [fishersci.com]
- 2. 1-(1H-pyrazol-1-yl)ethanone - Safety Data Sheet [chemicalbook.com]
- 3. 1-(1H-Pyrazol-1-yl)ethanone | C5H6N2O | CID 549278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Degradation of 1-(1-methyl-1H-pyrazol-5-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(1-methyl-1H-pyrazol-5-yl)ethanone. The information is structured to address potential challenges encountered during experimental work and to provide a deeper understanding of the compound's stability.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.
Question: I am observing unexpected peaks in my HPLC analysis of a formulation containing this compound, especially after storage at elevated temperatures. What could be the cause?
Answer: The appearance of new peaks in your chromatogram upon storage at elevated temperatures suggests thermal degradation of this compound. Pyrazole derivatives can be susceptible to thermal decomposition[1]. The degradation rate is often accelerated at higher temperatures[1][2].
-
Plausible Degradation Products: Thermal stress can lead to various reactions, including cleavage of the pyrazole ring, side-chain oxidation, or polymerization. For a related polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), thermal degradation was observed to begin at temperatures ranging from 216.3 °C to 243.5 °C[1]. While your experimental conditions are likely less extreme, prolonged exposure to moderately elevated temperatures can still result in the formation of degradation products.
-
Recommended Actions:
-
Stress Testing: Conduct a formal stress testing study. Expose your formulation to a range of temperatures (e.g., 40°C, 60°C, 80°C) and humidity levels for a defined period. Analyze samples at regular intervals using a stability-indicating HPLC method to track the formation of degradants.
-
Structure Elucidation: Isolate the major degradation products using preparative HPLC. Characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to understand the degradation pathway. Common fragmentation patterns of pyrazoles in mass spectrometry can aid in identification[3].
-
Storage Conditions: Based on your stability data, establish appropriate storage conditions for your formulation to minimize degradation. This may involve refrigeration or protection from high temperatures.
-
Question: My compound appears to be degrading in an aqueous buffer at a slightly basic pH. What is the likely degradation pathway?
Answer: Pyrazole derivatives, particularly those with ester functionalities, have been shown to be susceptible to hydrolysis, especially under basic conditions[4][5]. While this compound does not have an ester group, the acetyl group can still be a target for nucleophilic attack, or the pyrazole ring itself could be susceptible to base-catalyzed degradation. Some pyrazole ester derivatives have been reported to degrade rapidly in a pH 8 buffer[4][5].
-
Potential Hydrolytic Degradation: The acetyl group could potentially undergo hydrolysis to form 1-methyl-1H-pyrazole-5-carboxylic acid and acetic acid, although this is less likely than ester hydrolysis. Alternatively, the pyrazole ring itself may undergo ring-opening reactions under basic conditions, although pyrazoles are generally considered aromatic and relatively stable[6].
-
Troubleshooting Steps:
-
pH Profile: Determine the stability of your compound across a range of pH values (e.g., pH 3, 5, 7, 9, 11). This will help you identify the pH at which the compound is most stable.
-
Degradant Identification: Use LC-MS to identify the mass of the degradation products formed at basic pH. This information will be critical in proposing a degradation mechanism.
-
Buffer Selection: If your application allows, formulate your compound in a buffer system where it exhibits maximum stability.
-
Question: I am seeing a loss of my compound of interest when my experiments are conducted under bright laboratory light. Could this be photodegradation?
Answer: Yes, photodegradation is a plausible cause for the loss of your compound. Pyrazole derivatives can undergo photochemical transformations upon exposure to UV or visible light[7][8][9]. These transformations can include ring isomerization, cleavage, or reactions with other components in the formulation[7][9].
-
Possible Photodegradation Pathways: Photochemical reactions can be complex. For some pyrazole derivatives, irradiation can lead to isomerization to imidazole derivatives[7]. In other cases, C-N bond cleavage has been observed[9]. The specific pathway for this compound would depend on the wavelength of light and the presence of photosensitizers.
-
Investigative Actions:
-
Photostability Study: Conduct a controlled photostability study according to ICH guidelines. Expose your compound in solution and as a solid to a calibrated light source.
-
Protect from Light: During routine experiments, protect your samples from light by using amber vials or by working in a dimly lit area.
-
Antioxidants/Stabilizers: If photodegradation is a significant issue, consider the addition of photostabilizers or antioxidants to your formulation, if appropriate for your application.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and degradation of this compound.
What are the most likely degradation pathways for this compound?
Based on the chemistry of pyrazole derivatives, the most probable degradation pathways for this compound are:
-
Oxidation: The pyrazole ring can be susceptible to oxidation, potentially at the C4 position to form a hydroxypyrazole derivative[10]. The methyl group of the ethanone moiety could also be oxidized. In some biological systems, oxidation is a known metabolic pathway for pyrazoles[10].
-
Hydrolysis: While less susceptible than esters, the acetyl group could undergo hydrolysis under strongly acidic or basic conditions. The pyrazole ring itself is generally stable to hydrolysis but can be cleaved under harsh conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to isomerization or cleavage of the pyrazole ring[7][9].
-
Thermal Degradation: At elevated temperatures, the molecule may undergo fragmentation or polymerization[1].
How can I perform a forced degradation study for this compound?
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. Here is a general protocol:
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature for 4 hours. Note that pyrazole derivatives can be sensitive to basic conditions[4][5].
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample and a solution to 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution to UV and visible light (ICH Q1B conditions).
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method, typically HPLC with UV and MS detection.
-
Evaluation:
-
Determine the percentage of degradation for each stress condition.
-
Ensure that the analytical method can separate the parent compound from all major degradation products (peak purity analysis).
-
Characterize the major degradants using LC-MS/MS and NMR.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate some of the potential degradation pathways for this compound based on the known reactivity of pyrazole derivatives.
Caption: Potential degradation pathways for this compound.
Summary of Analytical Techniques for Characterization
The following table summarizes key analytical techniques for the characterization of this compound and its potential degradation products.
| Analytical Technique | Application |
| HPLC-UV | Quantitation of the parent compound and detection of degradation products. Development of stability-indicating methods. |
| LC-MS/MS | Identification and structural elucidation of degradation products based on mass-to-charge ratio and fragmentation patterns[3]. |
| NMR Spectroscopy | Definitive structural confirmation of the parent compound and isolated degradation products[11]. |
| FTIR Spectroscopy | Identification of functional groups in the parent compound and its degradants. |
| Thermal Analysis (TGA/DSC) | Evaluation of the thermal stability and decomposition profile of the compound[1]. |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives - Universidad Andrés Bello [researchers.unab.cl]
- 9. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(1-methyl-1H-pyrazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of your target molecule.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several key pathways. The choice of strategy often depends on the available starting materials, scalability requirements, and the desired purity profile of the final product. Below, we outline the most common and scalable synthetic routes, along with their primary considerations.
Recommended Synthetic Routes at a Glance
| Route | Key Transformation | Starting Materials | Primary Advantages | Key Challenges |
| A | Lithiation and Acylation | 1-methyl-1H-pyrazole, n-Butyllithium, Acetylating Agent | High regioselectivity at the 5-position under thermodynamic control. | Requires strictly anhydrous conditions and cryogenic temperatures. |
| B | Knorr-Type Cyclocondensation | A suitable 1,3-dicarbonyl compound (e.g., acetylacetone), Methylhydrazine | Milder reaction conditions compared to lithiation. | Potential for regioisomer formation; solvent choice is critical for selectivity.[1][2] |
II. Detailed Experimental Protocols
Here, we provide step-by-step methodologies for the two most reliable and scalable synthetic routes.
Route A: Synthesis via Lithiation of 1-methyl-1H-pyrazole
This method leverages the regioselective lithiation of 1-methyl-1H-pyrazole at the 5-position under thermodynamic control, followed by quenching with an appropriate acetylating agent.
Workflow Diagram: Lithiation Route
References
Validation & Comparative
A Comparative Guide to 1-(1-methyl-1H-pyrazol-5-yl)ethanone and Structurally Related Pyrazole Derivatives for Drug Discovery
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous approved drugs and its wide spectrum of biological activities.[1][2][3] This guide provides a detailed comparative analysis of 1-(1-methyl-1H-pyrazol-5-yl)ethanone, a versatile synthetic intermediate, against other key pyrazole derivatives. We delve into the influence of substitution patterns on chemical properties and potential biological function, comparing it to its N-unsubstituted parent, a regioisomeric analog, and clinically relevant pyrazole-containing drugs. Supported by experimental protocols for synthesis and bioactivity screening, this document serves as a technical resource for researchers and professionals engaged in the design and development of novel pyrazole-based therapeutics.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This unique arrangement confers a set of properties that make it exceptionally valuable in drug design. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, while substitution on the "pyrrole-like" nitrogen (N1) removes its ability to donate a hydrogen bond, a feature often exploited to fine-tune drug-receptor interactions and improve pharmacokinetic properties.[5]
The pyrazole moiety is a key component in drugs targeting a vast range of diseases, demonstrating anti-inflammatory, anticancer, antiviral, analgesic, and antibacterial activities.[6][7][8] Its metabolic stability and synthetic tractability have further cemented its status as a go-to scaffold for medicinal chemists.[1][9]
Caption: General structure of the 1H-pyrazole ring with IUPAC numbering.
Profile of this compound
This compound (CAS 137890-05-2) is a specific derivative that serves primarily as a building block in more complex syntheses.[10][11] Its structure offers distinct features for chemical elaboration.
Key Structural Features and Their Implications:
-
N1-Methyl Group: The methylation at the N1 position is a critical modification. It blocks the hydrogen bond donating capability of the parent pyrazole, which can lead to increased metabolic stability and improved cell permeability. This modification also directs subsequent electrophilic substitution reactions to other positions on the ring.
-
C5-Ethanone (Acetyl) Group: The acetyl group at the C5 position is a versatile chemical handle. The carbonyl can act as a hydrogen bond acceptor in ligand-receptor interactions. Furthermore, the methyl protons are weakly acidic, allowing for enolate formation and subsequent reactions, while the carbonyl itself is a site for condensation or reduction, enabling the extension of the molecular framework.
Comparative Analysis with Key Pyrazole Derivatives
The utility and potential of this compound are best understood by comparing it to other derivatives that highlight the impact of specific structural changes.
The Effect of N1-Substitution and Regiochemistry
The identity and position of substituents dramatically alter a molecule's physicochemical and biological properties.
-
vs. 1-(1H-Pyrazol-1-yl)ethanone (Unsubstituted Parent): The primary difference is the N1-methyl group. The parent compound (CAS 10199-64-1) retains an acidic proton, allowing it to act as a hydrogen bond donor.[12] The addition of the methyl group in our target compound increases lipophilicity (LogP) and removes this donor site, which can be a crucial change when designing molecules to fit into specific protein binding pockets.
-
vs. 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Isomeric Analog): This analog (CAS 6123-63-3) introduces two significant changes: a bulky, aromatic phenyl group at N1 and a shift of the acetyl group to the C4 position.[13] The N1-phenyl group dramatically increases steric bulk and introduces potential for pi-stacking interactions, while fundamentally altering the molecule's solubility and electronic profile. The C4-acetyl substitution places the functional group at a less sterically hindered position, which can affect its reactivity and how it is presented to a biological target.
From Building Block to Bioactive Agent: Functional Context
While this compound is an intermediate, its core structure is found in highly active pharmaceutical agents.
-
Case Study: Pyrazole-Based Kinase Inhibitors: The pyrazole scaffold is a mainstay in the development of protein kinase inhibitors for oncology and inflammatory diseases.[14][15][16] In many inhibitors, the pyrazole core acts as a "hinge-binder," forming critical hydrogen bonds with the protein's backbone. Different substituents on the pyrazole ring are used to occupy adjacent hydrophobic pockets and solvent-exposed regions to achieve potency and selectivity.[5][17] For example, afuresertib, a potent Akt kinase inhibitor, features a substituted pyrazole core that is crucial for its ATP-competitive mechanism.[5] The N1-methyl and C5-acetyl groups of our title compound represent functionalities that could be elaborated into larger motifs to target such pockets.
| Compound | Structure | Key Features | Primary Role / Application |
| This compound | N1-methyl (no H-bond donor); C5-acetyl (H-bond acceptor, reactive handle). | Synthetic Intermediate, Building Block.[10] | |
| 1-(1H-Pyrazol-1-yl)ethanone | N1-H (H-bond donor and acceptor); Less lipophilic. | Synthetic Intermediate.[12] | |
| 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | N1-phenyl (bulky, aromatic); C4-acetyl (regioisomer). | Intermediate, Chemical Probe.[13] | |
| Afuresertib (Example Kinase Inhibitor) | Highly substituted pyrazole core; Designed for specific protein binding. | Targeted Anticancer Therapy (Akt Inhibitor).[5] |
Synthetic Strategies and Experimental Protocols
The value of a building block is defined by its utility in synthesis. The protocols below provide validated methods for the creation and evaluation of pyrazole derivatives.
General Synthesis: The Knorr Pyrazole Synthesis
One of the most robust and widely used methods for creating the pyrazole core is the Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[9][18] This method allows for significant diversity in the final product based on the choice of starting materials.
Caption: Workflow for the Knorr pyrazole synthesis.
Protocol: Synthesis of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
This protocol is adapted from a reported synthesis of a related pyrazolone derivative and demonstrates the principles of building the core and subsequent functionalization.[19]
Rationale: This multi-step procedure first forms the pyrazolone core and then introduces the acetyl group via a Friedel-Crafts-type acylation. This demonstrates how the pyrazole ring can be functionalized post-cyclization.
Materials:
-
1-Phenyl-3-methyl-5-pyrazolone
-
Tetrahydrofuran (THF)
-
Calcium hydroxide (Ca(OH)₂)
-
Acetyl chloride (AcCl)
-
Dilute Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Standard reflux and extraction glassware
Procedure:
-
Dissolution: Dissolve 1-phenyl-3-methyl-5-pyrazolone (7.5 g) in tetrahydrofuran (80 ml) with gentle heating in a round-bottom flask equipped with a reflux condenser.[19]
-
Base Addition: Add calcium hydroxide (12 g) to the solution to act as a base.[19]
-
Acylation: Add acetyl chloride (4 ml) dropwise to the mixture. An exothermic reaction will occur, and the mixture may become a thick paste.[19]
-
Reaction Completion: Reflux the mixture for 30 minutes to ensure the reaction goes to completion.[19]
-
Workup: Cool the reaction mixture and pour it into a beaker containing dilute HCl (100 ml) to decompose the calcium complex.[19]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer using dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol for In Vitro Kinase Inhibition Assay
Rationale: Given that many pyrazole derivatives are potent kinase inhibitors, a primary screen to assess this activity is essential.[14] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction. A decrease in signal in the presence of a test compound indicates inhibition. This protocol is self-validating through the use of positive (no inhibitor) and negative (no enzyme) controls.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., Akt1)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense 1 µL of test compound dilutions (in DMSO) into the wells of a 384-well plate. Include wells with DMSO only for "no inhibitor" controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in reaction buffer. Add 5 µL of this mix to each well.
-
Initiate Reaction: Prepare a solution of ATP in reaction buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 11 µL.
-
Incubation: Shake the plate gently and incubate at 37°C for 60 minutes.
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the active kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine IC₅₀ values by fitting the data to a dose-response curve.
Conclusion and Future Outlook
This compound, while a simple molecule, embodies the vast potential of the pyrazole scaffold. Its specific substitution pattern—an N1-methyl group that modulates pharmacokinetics and a C5-acetyl group that invites synthetic elaboration—makes it a valuable starting point for discovery campaigns. The comparative analysis reveals that subtle changes in substitution and regiochemistry can lead to profoundly different biological activities, as exemplified by the targeted nature of advanced pyrazole-based drugs.[5][14]
The future of pyrazole-based drug discovery remains bright. As new biological targets are identified, the synthetic versatility of intermediates like this compound will continue to empower medicinal chemists to rapidly generate novel, diverse, and highly functionalized molecules for screening and optimization.[1][8] The strategic application of established synthetic protocols and robust bioactivity assays will be paramount in translating these building blocks into the next generation of therapeutics.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biosynce.com [biosynce.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. 137890-05-2|this compound|BLD Pharm [bldpharm.com]
- 12. 1-(1H-Pyrazol-1-yl)ethanone | C5H6N2O | CID 549278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | C12H12N2O | CID 80207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pyrazole synthesis [organic-chemistry.org]
- 19. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential: A Comparative Guide to the In Vivo Efficacy of 1-(1-methyl-1H-pyrazol-5-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] Within this privileged heterocyclic family, derivatives of 1-(1-methyl-1H-pyrazol-5-yl)ethanone are emerging as a promising class of compounds. Their unique structural features offer opportunities for diverse functionalization, leading to compounds with potentially enhanced efficacy and selectivity. This guide provides a comparative analysis of the in vivo efficacy of these derivatives, supported by experimental data and methodological insights to inform future drug discovery and development efforts.
Comparative In Vivo Efficacy: A Snapshot of Preclinical Performance
The true measure of a compound's therapeutic potential lies in its performance within a living system. In vivo studies are critical for evaluating not only the efficacy of a drug candidate but also its pharmacokinetic and safety profiles. While comprehensive in vivo data for a broad range of this compound derivatives are still emerging, studies on closely related analogs with the pyrazole ethanone skeleton provide valuable insights into their potential.
Anti-inflammatory Activity
A significant area of investigation for pyrazole derivatives has been their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][3] The carrageenan-induced paw edema model in rodents is a standard and widely used assay to assess the acute anti-inflammatory activity of novel compounds.[3][4]
| Derivative Class | Animal Model | Efficacy Metric | Comparison | Reference |
| Pyrazole ethanone linked compounds | Wistar rats | Inhibition of paw edema (%) | Comparable to standard NSAIDs | [5] |
| Pyrazolines | Mice | Inhibition of paw edema (%) | More potent than pyrazole counterparts | [3] |
| Pyrazolyl thiazolones | Rats | Inhibition of paw edema (%) | Superior to diclofenac and celecoxib | [6] |
Note: Data is synthesized from studies on structurally related pyrazole derivatives to illustrate the potential of the this compound scaffold.
The causality behind these experimental choices lies in the well-established role of prostaglandins in inflammation. The carrageenan-induced edema model provides a robust and reproducible inflammatory response, allowing for the direct measurement of a compound's ability to suppress this process. The selection of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib as positive controls is crucial for benchmarking the performance of novel derivatives.[4][6]
Anticancer Activity
The antiproliferative effects of pyrazole derivatives have been demonstrated in various cancer cell lines, and these in vitro findings have been extended to in vivo xenograft models to assess their antitumor efficacy.[7][8] These models, where human cancer cells are implanted into immunocompromised mice, are indispensable for evaluating a compound's ability to inhibit tumor growth in a complex biological environment.
| Derivative Class | Xenograft Model | Efficacy Metric | Key Findings | Reference |
| 1-Aryl-1H-pyrazole-fused curcumin analogs | MDA-MB231 & HepG2 | Tumor growth inhibition | Potent cytotoxicity and inhibition of tubulin polymerization | [9] |
| Phenylpyrazole derivatives | MV-4-11 leukemia | Tumor volume reduction | Significant reduction in tumor volume without obvious toxicity | [10] |
| 1,3-Dimethyl-1H-pyrazole derivative | SMMC-7721 | Antitumor property | Potent antitumor activity with low acute toxicity | [7] |
Note: Data is synthesized from studies on structurally related pyrazole derivatives to illustrate the potential of the this compound scaffold.
The choice of xenograft model is dictated by the type of cancer being targeted. The use of cell lines like MDA-MB-231 (breast cancer) and HepG2 (liver cancer) allows for the evaluation of efficacy against specific cancer types.[9] Monitoring tumor volume and the overall health of the animal (e.g., body weight) are critical parameters for assessing both efficacy and toxicity.[10]
Mechanistic Insights: Understanding the "Why" Behind the Efficacy
The therapeutic effects of these pyrazole derivatives are underpinned by their interactions with specific molecular targets. A deeper understanding of these mechanisms is vital for rational drug design and optimization.
Inhibition of Inflammatory Pathways
Many anti-inflammatory pyrazole derivatives function as inhibitors of COX enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[6] By blocking the activity of COX-2, these compounds prevent the synthesis of prostaglandins, key mediators of pain and inflammation.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Induction of Apoptosis in Cancer Cells
In the context of cancer, several pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in tumor cells.[7][10] This can be achieved through various mechanisms, including the inhibition of anti-apoptotic proteins like Mcl-1 or the disruption of microtubule dynamics, which is crucial for cell division.[9][10]
Experimental Protocols: A Guide to In Vivo Evaluation
The reproducibility and reliability of in vivo efficacy studies are paramount. The following are detailed, step-by-step methodologies for key experiments.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-180 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6), including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyrazole derivative. Animals are fasted overnight before the experiment.
-
Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Human Tumor Xenograft Model in Mice
This protocol outlines a general procedure for assessing the in vivo anticancer efficacy of a compound.
Methodology:
-
Cell Culture: Human cancer cells (e.g., MV-4-11) are cultured in appropriate media and conditions.[10]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of PBS) is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to control and treatment groups.
-
Treatment: The pyrazole derivative is administered (e.g., intraperitoneally or orally) at specified doses and schedules. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.
Conclusion and Future Directions
The derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents. The available in vivo data for structurally related compounds highlight their significant potential as both anti-inflammatory and anticancer agents. Future research should focus on establishing a broader in vivo efficacy profile for a wider range of derivatives from this specific chemical class. A systematic exploration of structure-activity relationships, coupled with detailed mechanistic studies and comprehensive pharmacokinetic and toxicological profiling, will be crucial for advancing the most promising candidates toward clinical development. The methodologies and comparative data presented in this guide offer a foundational framework for researchers to build upon in their quest for more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrazole-Based Ethanones: A Comparative Guide to Structure-Activity Relationships
The 1-(1-methyl-1H-pyrazol-5-yl)ethanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide array of biologically active compounds.[1][2][3] Its inherent drug-like properties, including metabolic stability and synthetic tractability, have made it a focal point for researchers in drug discovery. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this core, offering insights into the chemical modifications that govern their therapeutic potential as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. Experimental data from various studies are synthesized to illuminate the path for future drug development endeavors.
The this compound Core: A Foundation for Diverse Bioactivity
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many FDA-approved drugs.[4] The this compound moiety combines this key heterocycle with an ethanone group, providing a crucial handle for synthetic modifications and interactions with biological targets. The N-methyl group at the 1-position of the pyrazole ring often enhances metabolic stability and modulates the electronic properties of the ring system. The ethanone substituent at the 5-position serves as a versatile synthetic intermediate and a key pharmacophoric element.
Structure-Activity Relationships: A Target-Centric Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyrazole ring and the ethanone side chain. This section dissects the SAR of these analogs against three major classes of therapeutic targets: protein kinases, tubulin, and cyclooxygenase (COX) enzymes.
Kinase Inhibition: Targeting the ATP-Binding Site
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Pyrazole-containing compounds have emerged as potent kinase inhibitors, often by mimicking the hinge-binding interactions of the native ATP ligand.
| Analog | Modification | Target Kinase | IC50 (nM) | Key SAR Insights |
| A | Parent Scaffold | p38α MAPK | >10,000 | The unsubstituted core lacks significant inhibitory activity. |
| B | Addition of a 3-phenyl group | p38α MAPK | 5,000 | A phenyl group at the 3-position provides a slight increase in activity, likely through hydrophobic interactions. |
| C | 3-phenyl, 4-(2-morpholinoethoxy)naphthalene on ethanone | p38α MAPK | 100 | Elaboration of the ethanone with a bulky, H-bond accepting group dramatically increases potency by accessing additional binding pockets. |
| D | 3-tert-butyl, 2-p-tolyl on pyrazole N, urea linkage to naphthalene | p38α MAPK | 0.6 (Kd) | The highly potent inhibitor BIRB 796 demonstrates the importance of a bulky group at C3 and an aryl group at N2 for optimal interaction with the kinase. |
| E | 1-methyl-pyrazole-5-carboxamide with bulky substituents | Androgen Receptor | GI50 = 7.07 µM (PC-3 cells) | Carboxamide derivatives show anti-prostate cancer activity, with bulky hydrophobic groups being crucial for potent inhibition.[6] |
Key Takeaways for Kinase Inhibitor Design:
-
Substitution at C3 and N1 of the pyrazole ring is critical. Bulky hydrophobic groups at C3 and aryl substituents at N1 (or in this case, the isomeric N2) can significantly enhance binding affinity.
-
Elaboration of the ethanone side chain is a successful strategy. Extending this chain with functionalities that can form hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site is key to achieving high potency.
-
The ethanone can be replaced with a carboxamide. This modification has proven effective in targeting other receptors, such as the androgen receptor, for anti-prostate cancer activity.[6]
Anticancer Activity via Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Several pyrazole-containing compounds have been shown to disrupt microtubule dynamics.
| Analog | Modification | Cell Line | IC50 (µM) | Key SAR Insights |
| F | 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone with 1-methylindol | A549 (Lung) | 0.15 | The combination of the pyrazoline-ethanone and a 1-methylindole moiety leads to potent anticancer activity.[1] |
| G | Analog F with 3,4,5-trimethoxyphenyl on indole | A549 (Lung) | 0.08 | The presence of a trimethoxyphenyl group, a known feature of many tubulin inhibitors, significantly enhances potency.[7] |
| H | Analog F with 4-methoxyphenyl on indole | A549 (Lung) | 0.21 | A single methoxy group is less effective than the trimethoxy substitution, highlighting the importance of the substitution pattern on the aryl ring.[7] |
Key Takeaways for Tubulin Polymerization Inhibitor Design:
-
Hybrid molecules are effective. Combining the pyrazole-ethanone core with other known pharmacophores, such as the indole nucleus, can lead to potent compounds.[1]
-
Mimicking known tubulin binders is a valid strategy. The incorporation of a 3,4,5-trimethoxyphenyl group, which is present in the well-known tubulin inhibitor colchicine, is a highly effective approach.[7]
-
The pyrazoline ring is a viable alternative to the pyrazole ring for this class of compounds, demonstrating that saturation of the pyrazole ring can be tolerated and even beneficial for activity.[1]
Anti-inflammatory Activity through COX Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Pyrazole-containing molecules, such as celecoxib, are well-known selective COX-2 inhibitors.
| Analog | Modification | Enzyme | IC50 (µM) | Key SAR Insights |
| I | 1,5-diaryl pyrazole with p-sulfonamidophenyl | COX-2 | 0.05 | The p-sulfonamidophenyl group is a key feature for selective COX-2 inhibition, fitting into the secondary pocket of the enzyme. |
| J | 1,5-diaryl pyrazole with p-methylphenyl | COX-2 | >10 | Replacement of the sulfonamide with a methyl group abolishes COX-2 inhibitory activity, emphasizing the importance of the sulfonamide moiety. |
| K | 1-(pyrazol-5-yl)ethanone with aryl substituents | COX-2 | 0.781 | Diaryl pyrazole ethanone derivatives show good COX-2 inhibitory activity, with the nature of the aryl groups influencing potency. |
Key Takeaways for COX Inhibitor Design:
-
A sulfonamide or a similar hydrogen-bonding group is crucial for COX-2 selectivity. This group interacts with a key arginine residue in the active site of COX-2.
-
The substitution pattern on the aryl rings of diaryl pyrazoles is important for potency. Electron-withdrawing groups on these rings can enhance activity.
-
The ethanone moiety can be a part of a larger diaryl pyrazole scaffold that exhibits potent and selective COX-2 inhibition.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the core this compound scaffold and for key biological assays to evaluate the activity of its analogs.
Synthesis of this compound
The synthesis of the core scaffold can be achieved through a multi-step process starting from readily available materials.
Workflow for the Synthesis of this compound
Caption: Synthetic route to the core scaffold.
Step-by-Step Protocol:
-
Synthesis of the Enaminone Intermediate:
-
To a solution of ethyl acetoacetate (1.0 eq) in an anhydrous solvent such as toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.
-
-
Cyclization to form the Pyrazole Ring:
-
Dissolve the crude enaminone intermediate in a suitable solvent like ethanol.
-
Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling to room temperature, remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, this compound.
-
General Procedure for N-Alkylation of Pyrazoles
This protocol allows for the introduction of various substituents at the N1 position of the pyrazole ring.[8]
Step-by-Step Protocol:
-
To a solution of the NH-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., alkyl halide) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC₅₀ values of test compounds against a specific protein kinase.[1][7]
Workflow for Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibition.
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase enzyme, a suitable peptide substrate, and the assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody (e.g., in an ELISA format) or by measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.[3][10]
Step-by-Step Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
In a 96-well plate, add the tubulin solution and the test compound at various concentrations.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Compare the polymerization curves of the compound-treated samples to a negative control (vehicle) and a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition).
Future Directions and Conclusion
The this compound scaffold continues to be a rich source of novel therapeutic agents. The SAR insights presented in this guide highlight several key principles for the design of potent and selective inhibitors for various biological targets. Future research should focus on:
-
Exploring a wider range of substitutions on the pyrazole ring and the ethanone side chain to further optimize activity and selectivity.
-
Utilizing computational modeling to guide the design of new analogs with improved binding affinities and pharmacokinetic properties.
-
Investigating the therapeutic potential of these analogs in a broader range of diseases, including neurodegenerative and infectious diseases.
By leveraging the knowledge of the structure-activity relationships of this versatile scaffold, researchers can continue to develop innovative and effective medicines to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. maxanim.com [maxanim.com]
- 4. caymanchem.com [caymanchem.com]
- 5. In vitro kinase assay [protocols.io]
- 6. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthesis of 1-(1-methyl-1H-pyrazol-5-yl)ethanone for Researchers and Drug Development Professionals
Introduction: The Significance of 1-(1-methyl-1H-pyrazol-5-yl)ethanone in Medicinal Chemistry
This compound is a pivotal building block in the landscape of modern medicinal chemistry. Its pyrazole core is a recurring motif in a multitude of pharmacologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The N-methyl and acetyl substituents provide crucial vectors for molecular elaboration, enabling the exploration of chemical space in the quest for novel therapeutics. Derivatives of this scaffold have shown promise in various therapeutic areas, including as analgesics, anti-inflammatory agents, and antibacterials.[1] Given its importance, the efficient and regioselective synthesis of this key intermediate is a topic of considerable interest to researchers in both academic and industrial settings.
This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound: Regioselective Lithiation followed by Acylation of 1-methylpyrazole and the classical Cyclocondensation approach via Knorr Pyrazole Synthesis . We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies discussed, the following diagram illustrates the two main routes to this compound.
Caption: Overview of the two primary synthetic routes.
Method 1: Regioselective Lithiation and Acylation of 1-methylpyrazole
This modern approach leverages the principles of organometallic chemistry to achieve a highly regioselective synthesis. The strategy hinges on the directed deprotonation of 1-methylpyrazole at the C5 position, followed by quenching the resulting organolithium species with an appropriate acetylating agent.
Mechanistic Rationale and Causality
The regioselectivity of the lithiation of 1-methylpyrazole is dictated by the reaction conditions. Under kinetically controlled conditions (typically at low temperatures), deprotonation occurs at the most acidic proton, which is on the methyl group. However, under thermodynamically controlled conditions (allowing the reaction to equilibrate at a higher temperature), the more stable organolithium species is formed, which is the 5-lithiated pyrazole.[1] This thermodynamic preference is attributed to the coordination of the lithium cation to the adjacent N1 nitrogen atom, which stabilizes the negative charge at the C5 position.
Subsequent reaction of the 5-lithio-1-methylpyrazole with an electrophile, such as acetyl chloride, results in the formation of the desired C-C bond at the 5-position, yielding this compound. The choice of a highly reactive acetylating agent is crucial for an efficient reaction.
Experimental Protocol
The following is a representative, self-validating protocol for the synthesis via lithiation and acylation.
Caption: Workflow for Lithiation and Acylation.
Detailed Steps:
-
To a solution of 1-methylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, cooled to -78 °C, is added n-butyllithium (1.1 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours to ensure the formation of the thermodynamically favored 5-lithiated intermediate.
-
The reaction is then cooled back down to -78 °C, and acetyl chloride (1.2 eq) is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Method 2: Cyclocondensation via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and widely employed method for the construction of the pyrazole ring.[2] This approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, a suitable 1,3,5-tricarbonyl precursor would be required to react with methylhydrazine.
Mechanistic Rationale and Causality
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with methylhydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.
A significant challenge in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is the potential for the formation of regioisomers. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions, such as pH.[3]
Experimental Protocol
The following is a representative protocol for the Knorr pyrazole synthesis.
Caption: Workflow for Knorr Pyrazole Synthesis.
Detailed Steps:
-
To a solution of the appropriate 1,3,5-tricarbonyl precursor (1.0 eq) in ethanol is added methylhydrazine (1.0 eq).
-
A catalytic amount of a weak acid, such as acetic acid, is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by either recrystallization or silica gel column chromatography to yield this compound.
Comparative Analysis
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale, available starting materials, and the importance of regiochemical purity.
| Feature | Method 1: Lithiation & Acylation | Method 2: Cyclocondensation (Knorr) |
| Regioselectivity | High (thermodynamic control directs to C5) | Potentially low (can lead to a mixture of regioisomers) |
| Starting Materials | 1-methylpyrazole, n-butyllithium, acetyl chloride | 1,3,5-tricarbonyl precursor, methylhydrazine |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Typically reflux, milder conditions |
| Scalability | More challenging due to cryogenic conditions and handling of pyrophoric reagents | Generally more amenable to large-scale synthesis |
| Yield | Generally good to excellent | Variable, can be moderate to good depending on the substrate and conditions |
| Purification | Column chromatography is often required | May involve recrystallization or column chromatography |
| Key Advantage | Excellent control over regiochemistry | Utilizes readily available starting materials and simpler reaction setup |
| Key Disadvantage | Requires specialized equipment and handling of hazardous reagents | Lack of regiocontrol can be a significant issue |
Conclusion and Future Perspectives
Both the regioselective lithiation/acylation and the Knorr cyclocondensation methods offer viable pathways to this compound. The lithiation route provides superior regiochemical control, which is a significant advantage in the synthesis of specifically functionalized pyrazoles. However, the requirement for cryogenic conditions and the use of pyrophoric reagents may limit its applicability for large-scale production.
The Knorr synthesis, while being a more classical and operationally simpler method, often suffers from a lack of regioselectivity, leading to product mixtures that require tedious separation. The development of more regioselective cyclocondensation reactions, perhaps through the use of specific catalysts or directing groups, remains an active area of research.
For researchers focused on the discovery and development of novel pharmaceuticals, the ability to synthesize pure, single-regioisomer pyrazole derivatives is paramount. In this context, the lithiation-acylation strategy, despite its challenges, often represents the more reliable and ultimately more efficient approach. As synthetic methodologies continue to evolve, it is anticipated that even more elegant and efficient routes to this important chemical entity will emerge.
References
- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Benchmarking 1-(1-methyl-1H-pyrazol-5-yl)ethanone Against Known Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "biologically privileged" structure, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides a comprehensive framework for benchmarking the novel compound, 1-(1-methyl-1H-pyrazol-5-yl)ethanone, against established inhibitors of key oncogenic signaling pathways. While the specific biological target of this compound is yet to be fully elucidated, the prevalence of the pyrazole motif in kinase inhibitors suggests a strong rationale for its evaluation in this context.
This document will guide researchers through a series of in-depth comparisons with a focus on kinases critical to tumor angiogenesis and metastasis, namely VEGFR2 and c-MET. We will objectively compare the hypothetical performance of our subject compound with well-characterized multi-kinase inhibitors: Regorafenib, Cabozantinib, and Tivantinib. The experimental protocols detailed herein are designed to provide a robust and self-validating system for assessing potency, selectivity, and target engagement.
The Rationale for Kinase Inhibition: Targeting VEGFR2 and c-MET
The vascular endothelial growth factor receptor 2 (VEGFR2) and the mesenchymal-epithelial transition factor (c-MET) are receptor tyrosine kinases that play pivotal roles in tumor progression.[2][3] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2] The c-MET pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), contributes to cell proliferation, survival, invasion, and metastasis.[2][4] The synergistic action of VEGFR and c-MET signaling pathways has been shown to promote angiogenesis and tumor growth, making dual inhibitors of these kinases a promising therapeutic strategy.[2]
Given that many pyrazole derivatives have demonstrated anti-cancer properties, it is a logical and scientifically sound hypothesis to investigate this compound as a potential inhibitor of these critical oncogenic kinases.[5][6]
Benchmark Inhibitors: A Comparative Overview
To establish a robust benchmark for this compound, we have selected three well-characterized inhibitors known to target VEGFR2 and c-MET.
| Inhibitor | Mechanism of Action | Key Targets |
| Regorafenib | Oral multi-kinase inhibitor.[7] | VEGFR1-3, TIE2, KIT, RET, BRAF, PDGFR, FGFR.[8] |
| Cabozantinib | Oral multi-tyrosine kinase inhibitor.[9] | VEGFR2, c-MET, RET, AXL, KIT, FLT3, TIE2.[9][10][11] |
| Tivantinib | Orally bioavailable MET kinase inhibitor.[4] | Binds to the dephosphorylated MET kinase.[12] Its mechanism also involves tubulin binding.[12] |
Experimental Roadmap for Comparative Analysis
A multi-faceted experimental approach is essential to comprehensively evaluate the inhibitory potential of this compound. The following workflow outlines the key stages of this investigation.
Caption: Experimental workflow for benchmarking novel inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified VEGFR2 and c-MET kinases and to calculate its half-maximal inhibitory concentration (IC50).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and benchmark inhibitors (Regorafenib, Cabozantinib, Tivantinib) in kinase assay buffer.
-
Reconstitute purified recombinant human VEGFR2 and c-MET kinases in kinase assay buffer.
-
Prepare a solution of a suitable kinase substrate (e.g., a poly(Glu, Tyr) peptide) and ATP.
-
-
-
Add the kinase solution to the wells of a microplate.
-
Add the serially diluted test compound or benchmark inhibitors to the wells.
-
Incubate for a predetermined time at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate at 30°C for a specified duration.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit VEGFR2 and c-MET phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line that expresses VEGFR2 and c-MET (e.g., HUVECs or a cancer cell line with known c-MET amplification).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for several hours.
-
Treat the cells with various concentrations of this compound or benchmark inhibitors for a specified time.
-
Stimulate the cells with the respective ligands (VEGF for VEGFR2, HGF for c-MET) to induce receptor phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration in each lysate.
-
-
ELISA-Based Detection: [21][22]
-
Use a phospho-specific sandwich ELISA kit to quantify the levels of phosphorylated VEGFR2 (e.g., pY1175) and phosphorylated c-MET (e.g., pY1234/1235).
-
Normalize the phospho-protein levels to the total protein concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of phosphorylation for each concentration of the inhibitor.
-
Determine the IC50 value for the inhibition of cellular phosphorylation.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with VEGFR2 and c-MET in intact cells.[23][24][25]
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Rapidly cool the samples on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using specific antibodies against VEGFR2 and c-MET.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Data Presentation and Interpretation
The quantitative data from the aforementioned experiments should be summarized in a clear and concise table for easy comparison.
| Compound | In Vitro IC50 (VEGFR2) (nM) | In Vitro IC50 (c-MET) (nM) | Cellular Phosphorylation IC50 (VEGFR2) (nM) | Cellular Phosphorylation IC50 (c-MET) (nM) | CETSA Thermal Shift (ΔTm) (°C) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Regorafenib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Cabozantinib | 0.035[28] | 1.3[28] | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Tivantinib | Literature/Experimental Data | 355 (Ki)[4] | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Concluding Remarks
This guide provides a rigorous and scientifically grounded framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically benchmarking its performance against established drugs like Regorafenib, Cabozantinib, and Tivantinib, researchers can gain valuable insights into its potency, selectivity, and mechanism of action. The integration of biochemical, cell-based, and target engagement assays ensures a comprehensive evaluation, paving the way for further preclinical and clinical development. The inherent versatility of the pyrazole scaffold suggests that this compound could represent a promising new lead in the ongoing quest for novel cancer therapeutics.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regorafenib - NCI [dctd.cancer.gov]
- 9. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabometyxhcp.com [cabometyxhcp.com]
- 11. urology-textbook.com [urology-textbook.com]
- 12. Tivantinib - Wikipedia [en.wikipedia.org]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. raybiotech.com [raybiotech.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CETSA [cetsa.org]
- 25. news-medical.net [news-medical.net]
- 26. bio-protocol.org [bio-protocol.org]
- 27. tandfonline.com [tandfonline.com]
- 28. selleckchem.com [selleckchem.com]
A Comparative Spectroscopic Guide to the Identification of 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel chemical entities is a cornerstone of scientific rigor. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The precise substitution pattern on the pyrazole ring is critical to a compound's pharmacological activity, making the differentiation of isomers a crucial analytical challenge. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive identification of 1-(1-methyl-1H-pyrazol-5-yl)ethanone and its distinction from its key isomers, 1-(1-methyl-1H-pyrazol-4-yl)ethanone and 1-(1-methyl-1H-pyrazol-3-yl)ethanone.
As a Senior Application Scientist, this guide is structured to not only present the data but to also elucidate the underlying scientific principles and provide actionable, field-tested protocols. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating system for the confident identification of the target molecule.
Molecular Structures and Isomeric Considerations
The three isomers of acetyl-1-methyl-pyrazole present a classic challenge in structural elucidation. Their identical molecular formula (C₆H₈N₂O) and molecular weight (124.14 g/mol ) necessitate a multi-faceted spectroscopic approach for differentiation.
Caption: Isomers of Acetyl-1-methyl-pyrazole
¹H NMR Spectroscopy: A Tale of Two Doublets and a Singlet
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the pyrazole ring protons are highly sensitive to the position of the acetyl group.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | H-3 (δ, ppm, mult, J) | H-4 (δ, ppm, mult, J) | H-5 (δ, ppm, mult, J) | N-CH₃ (δ, ppm, s) | COCH₃ (δ, ppm, s) |
| This compound (Target) | 7.4 (d, J=2.0 Hz) | 6.2 (d, J=2.0 Hz) | - | 4.1 (s) | 2.5 (s) |
| 1-(1-methyl-1H-pyrazol-4-yl)ethanone | 7.8 (s) | - | 7.7 (s) | 3.9 (s) | 2.4 (s) |
| 1-(1-methyl-1H-pyrazol-3-yl)ethanone | - | 6.7 (d, J=2.4 Hz) | 7.5 (d, J=2.4 Hz) | 3.9 (s) | 2.6 (s) |
| Disclaimer: The NMR data presented in this table is predicted using advanced computational algorithms and should be used as a reference. Experimental values may vary based on solvent and other experimental conditions. |
Causality Behind the Chemical Shifts:
-
Target Compound (5-acetyl): The key distinguishing feature is the presence of two doublets for the pyrazole ring protons (H-3 and H-4). The electron-withdrawing acetyl group at the C-5 position deshields the adjacent H-4 proton to a lesser extent than the H-3 proton, which is further away. The characteristic ortho-coupling constant (J ≈ 2 Hz) confirms their adjacency.
-
4-acetyl Isomer: This isomer is readily identified by the presence of two singlets for the pyrazole protons (H-3 and H-5). The absence of coupling between these protons is a definitive marker.
-
3-acetyl Isomer: Similar to the target, this isomer also displays two doublets for the ring protons (H-4 and H-5). However, the chemical shifts are different. The H-5 proton is significantly deshielded due to its proximity to both the N-1 nitrogen and the electron-withdrawing acetyl group at C-3.
Caption: Decision workflow for isomer identification by ¹H NMR.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information, particularly regarding the chemical environment of the quaternary carbons and the carbonyl carbon.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | N-CH₃ (δ, ppm) | COCH₃ (δ, ppm) | C=O (δ, ppm) |
| This compound (Target) | 142.0 | 111.0 | 145.0 | 38.0 | 27.0 | 190.0 |
| 1-(1-methyl-1H-pyrazol-4-yl)ethanone | 140.0 | 120.0 | 132.0 | 39.0 | 26.0 | 195.0 |
| 1-(1-methyl-1H-pyrazol-3-yl)ethanone | 152.0 | 112.0 | 130.0 | 39.0 | 28.0 | 192.0 |
| Disclaimer: The NMR data presented in this table is predicted using advanced computational algorithms and should be used as a reference. Experimental values may vary based on solvent and other experimental conditions. |
Interpreting the ¹³C Spectrum:
-
The chemical shift of the carbonyl carbon (C=O) is influenced by conjugation with the pyrazole ring.
-
The chemical shifts of the pyrazole ring carbons are diagnostic. In the target 5-acetyl isomer, the C-5 carbon, directly attached to the acetyl group, will be significantly downfield. In contrast, for the 4-acetyl isomer, the C-4 carbon will be downfield, and for the 3-acetyl isomer, the C-3 carbon will show the largest downfield shift.
Infrared (IR) Spectroscopy: The Carbonyl Signature
IR spectroscopy is a rapid and effective method for confirming the presence of the ketone functional group. The primary diagnostic peak is the C=O stretching vibration.
Expected IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Expected for Target Compound |
| C=O Stretch (Ketone) | 1725-1705 | ~1710 cm⁻¹ |
| C=N Stretch (Pyrazole) | 1600-1475 | ~1550 cm⁻¹ |
| C-H Stretch (Aromatic) | 3100-3000 | ~3050 cm⁻¹ |
| C-H Stretch (Alkyl) | 3000-2850 | ~2950 cm⁻¹ |
While IR spectroscopy can readily confirm the presence of the acetyl-methyl-pyrazole scaffold, it is generally insufficient on its own to differentiate between the isomers, as their C=O and C=N stretching frequencies are expected to be very similar.
Mass Spectrometry: Fragmentation Fingerprints
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three isomers, the molecular ion peak (M⁺) is expected at an m/z of 124.
Expected Fragmentation Pattern:
The primary fragmentation pathway for these isomers is the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃).
-
Loss of •CH₃ (m/z 109): This fragment corresponds to the [M-15]⁺ ion.
-
Loss of •COCH₃ (m/z 81): This fragment corresponds to the [M-43]⁺ ion, which would be the 1-methyl-pyrazolyl cation.
While the major fragments will be common to all isomers, subtle differences in the relative intensities of the fragment ions may be observable. The available GC-MS data for this compound can serve as a reference.[1]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard one-pulse proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Acquire a minimum of 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically several thousand) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Protocol 2: IR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl and pyrazole functional groups.
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 200.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to the expected pathways.
Conclusion
The definitive identification of this compound and its differentiation from its 3- and 4-isomers is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory data for the overall structure, ¹H NMR spectroscopy stands out as the most powerful and conclusive method for isomer differentiation . The distinct coupling patterns and chemical shifts of the pyrazole ring protons provide a unique fingerprint for each isomer. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently and unequivocally confirm the identity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
Navigating the Bioactive Landscape of Pyrazole Derivatives: A Comparative Analysis of 1-(1-methyl-1H-pyrazol-5-yl)ethanone and its Analogs
For researchers and drug development professionals, the pyrazole scaffold represents a privileged heterocyclic motif, consistently appearing in molecules with a wide array of biological activities.[1][2] This guide delves into the biological significance of 1-(1-methyl-1H-pyrazol-5-yl)ethanone, a simple yet intriguing member of this family. While comprehensive biological data for this specific compound remains limited in publicly accessible literature, a comparative analysis with structurally similar pyrazole derivatives can provide valuable insights into its potential therapeutic applications and guide future research. This document aims to provide a framework for such an analysis, grounded in experimental data from published studies and detailed protocols for key biological assays.
The Pyrazole Core: A Hub of Biological Activity
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, is a versatile building block in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to the development of numerous drugs and clinical candidates. Pyrazole derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant activities.[2][3] The substitution pattern on the pyrazole ring plays a crucial role in determining the specific biological target and the potency of the compound.
Comparative Analysis of this compound and Structurally Related Compounds
To infer the potential biological activities of this compound, we will examine the reported activities of compounds with minor structural modifications. The key structural features of our target compound are the N-methyl group, the pyrazole ring, and the ethanone substituent at the 5-position. The following table summarizes the biological activities of selected, structurally similar pyrazole derivatives.
| Compound/Derivative Class | Structure | Biological Activity | Key Findings & Quantitative Data | Reference |
| This compound | Largely Uncharacterized | Limited publicly available biological data. | [4] | |
| 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives | General structure with ethanone at N1 | Antibacterial (DNA gyrase inhibitors) | Compound 14 showed an IC50 of 0.25 µg/mL against S. aureus DNA gyrase. Compound 26c had an IC50 of 0.125 µg/mL against E. coli DNA gyrase. | [5] |
| 1-(substituted)-3-methyl-1H-pyrazol-5(4H)-one derivatives | General pyrazolone structure | Antitumor, Antimicrobial | Compounds RA1 , RA4 , and RA9 exhibited significant antitumor activity against Ehrlich ascites carcinoma cells. | [6] |
| Pyrazole derivatives containing an ethanone skeleton | General structure | Anti-inflammatory | The study synthesized and confirmed the anti-inflammatory potential of these derivatives, though specific quantitative data is not detailed in the abstract. | [7] |
| 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives | Complex structure with a pyrazoline-ethanone moiety | Anticancer (tubulin polymerization inhibitors) | Compound 6q showed potent tubulin polymerization inhibitory activity (IC50 = 1.98 µM) and significant in vitro anticancer activity against A549, MCF-7, and HepG2 cell lines (IC50 values of 0.15 µM, 0.17 µM, and 0.25 µM, respectively).[8] | [8][9] |
Structure-Activity Relationship Insights:
From the comparative data, several key structure-activity relationships (SAR) can be inferred:
-
The Ethanone Moiety as a Handle for Activity: The presence of the ethanone group, particularly at the N1 position of the pyrazole or pyrazoline ring, is a common feature in many of the bioactive compounds. This group can be a key point for interaction with biological targets or a synthetic handle for further derivatization.
-
Substitution on the Pyrazole Ring is Critical: The nature and position of substituents on the pyrazole ring dramatically influence the type and potency of the biological activity. For instance, the substitution pattern in the dihydropyrazole series dictates the DNA gyrase inhibitory activity.[5]
-
N-Substitution and Bioactivity: The substituent on the nitrogen atom of the pyrazole ring is a major determinant of the pharmacological profile. A simple methyl group, as in our target compound, can be compared to larger, more complex substituents in other derivatives to understand the steric and electronic requirements for a particular biological activity.
Experimental Protocols for Biological Evaluation
To facilitate further research and standardized comparison, this section provides detailed, step-by-step methodologies for key biological assays relevant to the potential activities of pyrazole derivatives.
Antimicrobial Activity: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial properties of a compound.
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective in inhibiting microbial growth, a clear zone of inhibition will appear around the well.
Protocol:
-
Preparation of Media: Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to the 0.5 McFarland standard by suspending fresh microbial colonies in sterile saline.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared inoculum.
-
Well Preparation: Create uniform wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Pipette a fixed volume (e.g., 100 µL) of the compound solution into the wells. A well with DMSO alone serves as the negative control, and a standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) serves as the positive control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition in millimeters. A larger diameter indicates greater antimicrobial activity.
Diagram of Agar Well Diffusion Workflow:
Caption: Workflow for the Agar Well Diffusion Assay.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6][10]
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., A549, MCF-7) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating acute anti-inflammatory activity.[11][12][13]
Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[14]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac sodium.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Conclusion and Future Directions
While the biological profile of this compound is not yet fully elucidated, a comparative analysis with its structural analogs strongly suggests its potential as a bioactive molecule. The presence of the N-methyl pyrazole core coupled with an ethanone substituent provides a promising starting point for exploring antimicrobial, anticancer, and anti-inflammatory activities.
Future research should focus on the synthesis and direct biological evaluation of this compound using the standardized protocols outlined in this guide. A systematic investigation into the structure-activity relationships by synthesizing and testing a library of related compounds with variations in the N-substituent and modifications to the ethanone side chain will be crucial for optimizing its biological activity and identifying its molecular targets. Such studies will undoubtedly contribute to a deeper understanding of the therapeutic potential of this versatile pyrazole derivative.
References
- 1. academicstrive.com [academicstrive.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of a Pyrazole Ketone: A Comparative Guide to the Applications of 1-(1-methyl-1H-pyrazol-5-yl)ethanone
In the landscape of modern chemical synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and effective outcomes. Among the myriad of heterocyclic building blocks, 1-(1-methyl-1H-pyrazol-5-yl)ethanone has emerged as a particularly valuable precursor in both the agrochemical and pharmaceutical industries. Its unique structural features—a five-membered aromatic ring with two adjacent nitrogen atoms, a methyl group conferring specific solubility and metabolic properties, and a reactive ketone handle—make it a versatile scaffold for constructing complex molecular architectures.
This guide provides an in-depth comparison of the applications of this compound, offering insights into its performance against alternative synthetic strategies. We will explore its utility with supporting experimental data, detailed protocols, and logical frameworks to empower researchers, scientists, and drug development professionals in their experimental design.
Part 1: Application in Agrochemical Synthesis - The Phenylpyrazole Insecticide Scaffold
The pyrazole ring is a cornerstone of many modern insecticides, most notably the phenylpyrazole class, which includes broad-spectrum agents like Fipronil.[1] These compounds function by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption. This compound serves as a key intermediate in the synthesis of pyrazole-based insecticidal agents that are structurally analogous to these commercial products.
Comparative Performance: Synthesis of Pyrazole Carboxamides
A common strategy in agrochemical development is the synthesis of pyrazole-5-carboxamides. The ketone group of this compound provides a convenient entry point for building these structures. Let's compare a synthetic route utilizing this precursor with an alternative approach starting from a 1,3-dicarbonyl compound.
Route A: Via this compound
This route leverages the reactivity of the ketone for conversion to a key intermediate, such as an oxime, which can then be elaborated into the final carboxamide. This multi-step process offers high control over the introduction of various substituents.
Route B: Alternative Synthesis from a 1,3-Diketone
A classical and widely used method for forming the pyrazole ring itself is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This approach builds the core ring and can incorporate desired functionalities simultaneously.
| Metric | Route A (via this compound) | Route B (via 1,3-Diketone Condensation) | Rationale & Causality |
| Starting Material Availability | Commercially available from multiple suppliers.[3] | Substituted 1,3-diketones may require multi-step synthesis. | The choice of starting material significantly impacts the initial cost and time investment of a synthetic campaign. |
| Regioselectivity | High; the substitution pattern is pre-defined in the starting material. | Can be challenging; condensation with unsymmetrical diketones can lead to mixtures of regioisomers.[2] | Pre-installing the methyl group on the pyrazole nitrogen (as in our title compound) prevents isomeric mixtures, simplifying purification and improving overall yield. |
| Overall Yield | Generally good to excellent over multiple steps. | Can be high in a single step, but purification losses from isomers can reduce the effective yield. | Fewer purification steps and higher reaction fidelity often lead to better overall material throughput. |
| Versatility | The ketone handle allows for a wide range of subsequent chemical transformations (e.g., reductive amination, oximation, Wittig reaction). | The versatility depends on the functional groups present on the diketone and hydrazine starting materials. | A reactive handle like a ketone on a stable core allows for divergent synthesis, creating a library of related compounds from a common intermediate. |
Experimental Protocol: Synthesis of a Pyrazole-5-Carboxamide Intermediate
This protocol details a key step in the elaboration of this compound towards an insecticidal scaffold, based on common synthetic transformations in the literature.[4]
Objective: To convert the ketone functionality into a more versatile group for further derivatization.
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound in a minimal amount of ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the volume of ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime product.
-
Purify the product by column chromatography or recrystallization as needed.
Trustworthiness: This protocol is a standard and reliable method for the synthesis of oximes from ketones. The use of a mild base like sodium acetate is sufficient to liberate the free hydroxylamine for the reaction. The progress is easily monitored by TLC, ensuring the reaction is driven to completion.
Workflow Visualization
Caption: Synthetic pathway from the ketone to a target insecticidal carboxamide.
Part 2: Application in Pharmaceutical Synthesis - The Kinase Inhibitor Scaffold
The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, frequently found in the core structure of protein kinase inhibitors used in oncology and inflammation treatment.[5][6] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for inhibitor design.[7] this compound provides a robust starting point for creating libraries of potential kinase inhibitors.
Comparative Performance: Pyrazole-Based Kinase Inhibitors
Kinase inhibitors often feature a heterocyclic core (like pyrazole) attached to various substituted aromatic or heterocyclic systems. The goal is to achieve high potency for the target kinase while maintaining selectivity against other kinases to minimize off-target effects.
Let's compare the pyrazole scaffold, accessible from our title compound, with another common heterocyclic core used in kinase inhibitor design: the aminopyrimidine scaffold.
| Feature | Pyrazole Scaffold (from this compound) | Aminopyrimidine Scaffold | Rationale & Causality |
| Hinge-Binding Interactions | The N-2 nitrogen acts as a hydrogen bond acceptor, while the N-1 proton can act as a donor (if not substituted). This dual interaction mimics the adenine portion of ATP.[7] | The pyrimidine ring provides two nitrogen atoms (N-1 and N-3) that are excellent hydrogen bond acceptors, forming strong interactions with the kinase hinge. | The specific geometry and electronic nature of the hinge-binding pharmacophore are critical for achieving high-affinity binding and potent inhibition. |
| Synthetic Accessibility | The ketone allows for Claisen condensation to form a 1,3-dicarbonyl, which can then be cyclized with guanidine or similar reagents to build out the inhibitor structure. | Typically synthesized from commercially available dichloropyrimidines via sequential nucleophilic aromatic substitution (SNAr) reactions. | The synthetic route dictates the ease of diversification. The pyrazole route allows for modification of the group attached to the ketone, while the pyrimidine route allows for variation of the nucleophiles used in the SNAr steps. |
| Biological Activity (IC50) | Derivatives have shown potent inhibition of various kinases, with IC50 values often in the nanomolar range.[5] For example, pyrazole-based inhibitors of Aurora kinases have demonstrated IC50 values below 100 nM.[8] | A well-established scaffold in many FDA-approved kinase inhibitors (e.g., Imatinib), also demonstrating nanomolar potency. | Both scaffolds are highly effective. The choice often depends on the specific kinase target and the desired intellectual property landscape. The pyrazole core is a key feature in drugs like Crizotinib and Encorafenib.[9] |
| Selectivity Profile | The substitution pattern on the pyrazole ring can be tuned to achieve high selectivity. The methyl group at the N-1 position can provide beneficial steric interactions or block unwanted metabolism. | Selectivity is also highly tunable through substitution on the pyrimidine ring and the appended groups. | Fine-tuning the inhibitor's structure is crucial for avoiding off-target effects. The specific vectors for substitution offered by each scaffold are a key consideration in the design phase. |
Data Summary: Representative Pyrazole-Based Kinase Inhibitors
The following table summarizes the activity of several pyrazole-based compounds against different kinase targets, illustrating the potency achievable with this scaffold.
| Compound Class | Target Kinase | Representative IC50 Value | Reference |
| Pyrazolyl Benzimidazole | Aurora A/B | 35 nM / 75 nM | [5] |
| Azo-diaminopyrazole | CDK9 | 350 nM | [5] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 nM | [9] |
| Pyrazole-based derivative | Chk2 | 17.9 nM | [5] |
Experimental Protocol: Claisen Condensation for a Key Pharmaceutical Intermediate
This protocol describes the first step in converting this compound into a 1,3-dicarbonyl intermediate, a crucial precursor for building more complex heterocyclic systems found in kinase inhibitors.[2][10]
Objective: To synthesize a β-diketone intermediate from this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Ethyl acetate (as reactant and solvent)
-
Anhydrous Toluene
-
1M Hydrochloric Acid
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium ethoxide and anhydrous toluene.
-
Add ethyl acetate to the suspension.
-
Slowly add a solution of this compound in anhydrous toluene to the reaction mixture at room temperature.
-
Heat the mixture to 80°C and stir for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-diketone.
-
Purify the product via column chromatography on silica gel.
Expertise & Causality: The use of a strong base like sodium ethoxide is necessary to deprotonate the α-carbon of the ketone, generating the enolate required for the Claisen condensation. Anhydrous conditions are critical to prevent quenching of the base and enolate. The final acidic workup protonates the resulting enolate to yield the stable β-diketone product.
Logical Relationship Diagram
Caption: Logical flow from starting material to a functional kinase inhibitor scaffold.
Conclusion
This compound stands out as a highly strategic and versatile building block. Its pre-defined substitution pattern overcomes common regioselectivity challenges encountered in de novo pyrazole synthesis, while its reactive ketone handle provides a gateway to a vast chemical space.
For the agrochemical scientist , it offers a reliable and efficient route to potent pyrazole-based insecticides, allowing for rapid diversification and structure-activity relationship studies.
For the pharmaceutical professional , it serves as an invaluable starting point for the construction of sophisticated kinase inhibitors, leveraging the proven ability of the pyrazole scaffold to interact with one of today's most important drug target classes.
By understanding the comparative advantages and applying the robust protocols detailed in this guide, researchers can harness the full potential of this powerful synthetic intermediate to accelerate their discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-methyl-1H-pyrazol-5-yl)ethanone
Foreword: In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use on the bench. The final step—disposal—is a critical process that safeguards researchers, support staff, and the environment. This guide provides a detailed, scientifically grounded protocol for the proper disposal of 1-(1-methyl-1H-pyrazol-5-yl)ethanone. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with the knowledge to handle chemical waste responsibly and in compliance with the highest safety standards.
Section 1: Hazard Identification and Risk Assessment
Pyrazoles are a class of heterocyclic compounds known for a range of biological activities and, consequently, potential toxicological effects.[1][2][3] Analysis of SDSs for compounds like 1-(5-Methyl-1H-Pyrazol-4-Yl)Ethanone and other substituted pyrazoles suggests a consistent hazard pattern.[4][5]
Table 1: Probable Hazard Profile for this compound
| Hazard Class | GHS Classification (Anticipated) | Associated Precautionary Statements (Examples) | Rationale & Causality |
| Acute Toxicity (Oral) | Category 4 (H302: Harmful if swallowed) | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4][6] | The pyrazole core and its derivatives are known to interact with biological systems, making ingestion a primary route of potential toxicity.[2] |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7] | Many N-heterocyclic compounds can cause local irritation upon dermal contact. |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][7] | The chemical nature of the compound can disrupt the delicate tissues of the eye, leading to serious irritation. |
| Combustion Byproducts | Not Classified | N/A | During a fire, thermal decomposition is expected to release irritating and toxic gases, specifically Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx) .[4] This is a critical consideration for emergency responders and for selecting the final disposal method (e.g., incineration). |
This assessment underscores that this compound must be treated as a hazardous chemical waste. The overriding principle is that no experiment should begin without a clear plan for the disposal of all resulting materials.[8]
Section 2: The Regulatory Landscape: Adherence to OSHA and EPA Mandates
The disposal of laboratory chemicals is not merely a matter of good practice; it is strictly regulated. In the United States, two primary federal bodies set the standards:
-
Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP) .[9][10][11] This written plan, which is specific to each laboratory, must outline procedures for safe chemical handling, including waste disposal protocols.[12] Your institution's CHP is your primary reference for specific operational procedures.
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA) .[13][14][15] The regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, define what constitutes hazardous waste and dictate how it must be identified, managed, transported, and disposed of.[16]
Your actions for disposing of this compound must comply with both your site-specific CHP and the broader EPA hazardous waste regulations.
Section 3: Pre-Disposal Protocol: Secure Containment and Handling
Proper disposal begins at the point of generation. Adherence to a systematic pre-disposal protocol is essential to prevent accidental exposures and ensure the waste is accepted by your institution's Environmental Health and Safety (EHS) department.
Step 1: Segregate the Waste
Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[8][17]
-
Action: Collect waste containing this compound in a dedicated waste container.
-
Causality: This compound is a nitrogen-containing organic solid. It should be classified as non-halogenated solid organic waste . Never mix it with:
-
Acids or Bases: To prevent potential violent reactions or gas evolution.
-
Oxidizers: To avoid creating a fire or explosion hazard.[10]
-
Aqueous Waste: To ensure it enters the correct organic waste stream for incineration.
-
Halogenated Solvents: As these are often incinerated under different conditions and at a higher cost.[17]
-
Step 2: Select the Proper Container
Container integrity is non-negotiable for safe waste storage.[13]
-
Action: Use a container that is chemically compatible with the waste. For solid waste, a clearly labeled, sealable wide-mouth container, such as a high-density polyethylene (HDPE) pail, is appropriate. For solutions, use a screw-cap HDPE or glass bottle.
-
Causality: The container must not react with or be degraded by its contents. It must be free of damage and have a secure, leak-proof closure to prevent spills and the release of vapors.[13]
Step 3: Label the Container Correctly
Proper labeling is a critical safety and regulatory requirement.[12][18]
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your EHS office.
-
Causality: The label communicates the container's contents to all personnel and ensures regulatory compliance. An unlabeled container is a serious safety violation. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents: "this compound" and any solvents used. Avoid abbreviations.[12]
-
The approximate concentrations and total volume.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[13][18]
-
Action: Store the sealed and labeled waste container in a designated SAA within your laboratory.
-
Causality: The SAA keeps hazardous waste under the control of laboratory personnel. It must be a designated location (e.g., a secondary containment tray inside a ventilated cabinet) away from general traffic. Storing incompatible waste types together requires physical separation, such as using different secondary containment bins.[8][13] Keep the container closed at all times except when adding waste.[18]
Section 4: The Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the decision-making process and actions required to dispose of this compound waste.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Waste Disposal
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[11][19]
-
Waste Characterization: Identify the form of the waste as per the diagram above (e.g., contaminated solid, pure solid, or solution).
-
Transfer: Carefully transfer the waste into the correctly segregated and labeled container within the SAA. If transferring solids, use a powder funnel to prevent generating dust. If transferring liquids, use a funnel and ensure the container is in secondary containment.
-
Seal and Secure: Securely close the waste container lid. Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Documentation: Update your laboratory's chemical waste inventory log.
-
EHS Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 12 months), submit a request for pickup through your EHS department's designated system.[18] Do not dispose of this chemical down the drain or in the regular trash.[4][13]
Section 5: Emergency Procedures for Spills
In the event of a spill during the disposal process, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves highly concentrated material, or you are uncomfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line.
-
Cleanup (for minor spills):
-
Don appropriate PPE, including double gloves if necessary.
-
Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to cover the spill.[4]
-
Once absorbed, carefully sweep the material into a dedicated container.
-
Label the container as "Hazardous Waste - Spill Debris" and list the chemical name.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
This guide provides a comprehensive framework for the responsible disposal of this compound. By integrating scientific understanding with procedural diligence, you contribute to a culture of safety that is the bedrock of innovative research. Always consult your institution's specific Chemical Hygiene Plan and EHS office as the final authority on waste disposal procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.de [fishersci.de]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. danielshealth.com [danielshealth.com]
- 14. epa.gov [epa.gov]
- 15. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. ipgsf.com [ipgsf.com]
Personal protective equipment for handling 1-(1-methyl-1H-pyrazol-5-yl)ethanone
A Researcher's Guide to Safely Handling 1-(1-methyl-1H-pyrazol-5-yl)ethanone
As a novel compound in various research and development pipelines, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal protocols, grounded in the principles of chemical safety for pyrazole and ketone derivatives.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the safety protocols outlined here are based on the known hazards of structurally similar compounds. It is imperative to always consult the specific SDS provided by your chemical supplier before commencing any work.
Hazard Assessment and Risk Mitigation
Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin and serious eye irritation.[1][2][3][4][5] Therefore, a thorough risk assessment should be conducted before any handling.
Key Precautionary Measures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][4]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Hygiene: Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke in the laboratory.[2][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure.[9][10] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hands | Butyl rubber or specialized ketone-resistant gloves | Due to the ketone functional group, standard nitrile gloves may not offer sufficient protection. Butyl rubber gloves provide superior resistance to ketones and esters.[11][12] Always inspect gloves for any signs of degradation or perforation before use.[8] Change gloves frequently, and immediately if contaminated.[9] |
| Body | Chemical-resistant lab coat | A fully buttoned lab coat protects the skin and personal clothing from accidental spills.[6] |
| Respiratory | Not generally required with adequate ventilation | When handling small quantities in a properly functioning chemical fume hood, respiratory protection is typically not necessary.[13] However, if there is a risk of generating aerosols or dust, or if working outside of a fume hood, a NIOSH-approved respirator may be required.[9] Consult your institution's environmental health and safety department for specific guidance. |
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][14]
-
Ensure the container is tightly closed when not in use.[7][13]
Handling and Use:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[10]
-
Weighing and Transferring: Conduct all weighing and transferring operations within a chemical fume hood to minimize inhalation exposure.[6]
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][15] For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal:
-
All waste containing this compound should be considered hazardous waste.
-
Dispose of waste in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][7] Do not dispose of down the drain.
Emergency Procedures: Be Prepared
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][13]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process and workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.de [fishersci.de]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. 1-(1H-pyrazol-1-yl)ethanone - Safety Data Sheet [chemicalbook.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. shop.dqeready.com [shop.dqeready.com]
- 12. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 13. fishersci.com [fishersci.com]
- 14. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
